Product packaging for Fenuron-d5(Cat. No.:CAS No. 1219802-06-8)

Fenuron-d5

Cat. No.: B580820
CAS No.: 1219802-06-8
M. Wt: 169.239
InChI Key: XXOYNJXVWVNOOJ-DKFMXDSJSA-N
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Description

Fenuron-d5, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 169.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B580820 Fenuron-d5 CAS No. 1219802-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYNJXVWVNOOJ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fenuron-d5: A Technical Guide to its Application in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fenuron-d5 in Environmental Monitoring

Fenuron, a phenylurea herbicide, has been utilized for the control of broad-leaved weeds and woody plants.[1][2] Its mode of action involves the inhibition of photosynthesis in target plant species.[3][4] However, due to its high water solubility and moderate persistence in soil, Fenuron is considered an environmental contaminant with a significant potential for leaching into groundwater, posing a risk to aquatic ecosystems and potentially to human health.[1][4]

Accurate and precise quantification of Fenuron in environmental matrices such as water, soil, and sediment is crucial for monitoring its environmental fate and for regulatory compliance. The complexity of these matrices, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry-based methods. To overcome these "matrix effects," a robust analytical technique known as isotope dilution mass spectrometry (IDMS) is employed. This is where this compound plays a critical role.

This compound is a stable isotope-labeled (SIL) internal standard of Fenuron. Specifically, it is 1,1-dimethyl-3-(phenyl-d5)urea, where the five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This seemingly minor structural modification results in a molecule that is chemically identical to Fenuron in its behavior during sample preparation and chromatographic separation, yet is distinguishable by its higher mass in a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it serves as an internal proxy to correct for any losses of the target analyte during extraction and to compensate for matrix-induced variations in the instrument's response. This ensures a higher degree of accuracy and precision in the final quantitative results.

Physicochemical Properties of Fenuron and this compound

A comparative summary of the key physicochemical properties of Fenuron and its deuterated analog, this compound, is presented in Table 1. The primary difference lies in their molecular weights, which is the basis for their differentiation in mass spectrometric analysis.

PropertyFenuronThis compound
Chemical Name 1,1-Dimethyl-3-phenylurea1,1-Dimethyl-3-(phenyl-d5)urea
CAS Number 101-42-81219802-06-8
Molecular Formula C₉H₁₂N₂OC₉H₇D₅N₂O
Molecular Weight 164.20 g/mol 169.24 g/mol
Appearance White to off-white solidSolid
Water Solubility 3.85 g/L at 25°C[5]Not explicitly available, but expected to be very similar to Fenuron
Synonyms Fenidin, Dybar, PDU[6]Fenuron D5 (phenyl D5)

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound in environmental analysis is predicated on the principle of isotope dilution mass spectrometry. This technique is a highly accurate method for the quantitative analysis of compounds in complex matrices. The logical workflow of this methodology is depicted in the following diagram.

IDMS_Principle cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification A Environmental Sample (containing unknown amount of Fenuron) B Spike with a known amount of this compound (Internal Standard) A->B Addition of IS C Sample Extraction and Cleanup (e.g., Solid Phase Extraction) B->C Homogenization D LC-MS/MS Analysis C->D Injection E Separate Detection and Quantification of Fenuron and this compound based on mass D->E Mass-based differentiation F Calculate the ratio of the response of Fenuron to this compound E->F Response Ratio G Determine the concentration of Fenuron in the original sample using a calibration curve F->G Quantification

Figure 1: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS) for the quantification of Fenuron using this compound.

Experimental Protocol: Quantification of Fenuron in Water Samples using this compound and LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Fenuron in water samples, employing this compound as an internal standard. This protocol is a composite based on established methods for pesticide analysis in environmental matrices.

Materials and Reagents
  • Fenuron (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (1.0 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringes and syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Fenuron and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to the mark with methanol.

  • Working Standard Mixture (for calibration curve):

    • Prepare a series of calibration standards by spiking appropriate volumes of the Fenuron intermediate stock solution into volumetric flasks and diluting with a mixture of water and methanol (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

    • Spike each calibration standard with a constant concentration of this compound (e.g., 10 ng/mL) from the this compound intermediate stock solution.

Sample Preparation and Extraction

The workflow for sample preparation and extraction is outlined in the diagram below.

Sample_Prep_Workflow A 1. Collect 500 mL water sample B 2. Filter through 1.0 µm glass fiber filter A->B C 3. Spike with a known amount of this compound (e.g., to achieve a final concentration of 10 ng/mL) B->C D 4. Condition SPE cartridge (e.g., with methanol followed by ultrapure water) C->D E 5. Load the spiked water sample onto the SPE cartridge D->E F 6. Wash the cartridge (e.g., with ultrapure water to remove interferences) E->F G 7. Dry the cartridge (e.g., under a stream of nitrogen) F->G H 8. Elute Fenuron and this compound (e.g., with methanol or acetonitrile) G->H I 9. Evaporate the eluate to dryness H->I J 10. Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) I->J K 11. Filter through a 0.22 µm syringe filter J->K L 12. Transfer to an autosampler vial for LC-MS/MS analysis K->L

Figure 2: Experimental workflow for the extraction of Fenuron from water samples.

LC-MS/MS Instrumental Analysis

The following table provides typical instrumental parameters for the analysis of Fenuron and this compound. These parameters may require optimization based on the specific instrumentation used.

ParameterSetting
Liquid Chromatography (LC)
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Tandem Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)
Fenuron165.1
This compound170.1

Data Analysis and Quantification

  • Calibration Curve:

    • For each calibration standard, calculate the ratio of the peak area of Fenuron to the peak area of this compound.

    • Plot a calibration curve of the peak area ratio (y-axis) versus the concentration of Fenuron (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable.

  • Quantification of Fenuron in Samples:

    • For each environmental sample, calculate the ratio of the peak area of Fenuron to the peak area of this compound.

    • Using the equation from the calibration curve, calculate the concentration of Fenuron in the reconstituted sample extract.

    • Finally, account for the initial sample volume and the final reconstitution volume to determine the concentration of Fenuron in the original water sample, typically reported in µg/L or ng/L.

    Concentration in original sample (µg/L) = (Concentration in extract (ng/mL) x Final reconstitution volume (mL)) / Initial sample volume (L)

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the herbicide Fenuron in complex environmental matrices. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates the challenges posed by matrix effects and variations in sample recovery, thereby ensuring high-quality data for environmental monitoring and risk assessment. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists involved in the analysis of phenylurea herbicides and other environmental contaminants.

References

An In-depth Technical Guide to Fenuron-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron-d5, an isotopically labeled form of the herbicide Fenuron, serves as a critical internal standard for analytical and research applications. Its unique deuterated structure allows for precise quantification in complex matrices, making it an invaluable tool in environmental monitoring, metabolic studies, and agricultural research. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, complete with detailed experimental methodologies and visualizations to support advanced research endeavors.

Chemical Structure and Properties

This compound is a phenylurea herbicide in which the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, Fenuron, which is essential for its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Chemical Name 1,1-dimethyl-3-(phenyl-d5)ureaN/A
Synonyms N,N-Dimethyl-N'-(phenyl-2,3,4,5,6-d5)urea[1]
CAS Number 1219802-06-8[1]
Molecular Formula C₉H₇D₅N₂ON/A
Molecular Weight 169.24 g/mol [1]
Appearance SolidN/A
Isotopic Enrichment ≥98 atom % DN/A

Table 2: Physicochemical Properties of Fenuron (Unlabeled)

PropertyValueReference
Molecular Weight 164.20 g/mol [2]
Melting Point 133-134 °CN/A
Water Solubility 3.85 g/L at 25 °C[2]
Stability Stable under neutral pH; hydrolyzes in acidic and basic media[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for the preparation of phenylurea herbicides, particularly from patented methods for deuterated analogs. The following protocol is a representative method based on the reaction of a deuterated aniline precursor with a dimethylcarbamoyl chloride.

Objective: To synthesize this compound via the reaction of aniline-d5 with dimethylcarbamoyl chloride.

Materials:

  • Aniline-d5

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, ²H-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow for Quantification of Fenuron in Environmental Samples using this compound

This compound is primarily used as an internal standard for the quantification of Fenuron in various matrices. The following workflow outlines a typical procedure for the analysis of water samples.

Objective: To quantify the concentration of Fenuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Water sample

  • This compound internal standard solution of known concentration

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase)

Methodology:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Spike a known volume of the filtered water sample with a precise amount of the this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the spiked water sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the analyte (Fenuron) and the internal standard (this compound) with a suitable organic solvent, such as acetonitrile or methanol.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid).

    • Detect and quantify Fenuron and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both analytes.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Fenuron to the peak area of this compound against the concentration of Fenuron standards.

    • Calculate the concentration of Fenuron in the original water sample using the calibration curve and the known concentration of the added this compound internal standard.

Visualizations

Logical Relationship of Phenylurea Herbicide Synthesis

The synthesis of phenylurea herbicides, including this compound, generally follows a convergent synthetic strategy. The core urea linkage is formed by the reaction of an isocyanate with an amine.

G General Synthesis of Phenylurea Herbicides cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aniline Aniline Derivative (e.g., Aniline-d5) Isocyanate Isocyanate Derivative (e.g., Phenyl-d5-isocyanate) Aniline->Isocyanate Reaction with Phosgene Phosgene Phosgene or Phosgene Equivalent Phosgene->Isocyanate CarbamoylChloride Dimethylcarbamoyl Chloride Phosgene->CarbamoylChloride Dimethylamine Dimethylamine Dimethylamine->CarbamoylChloride Reaction with Phosgene Fenuron_d5 This compound Isocyanate->Fenuron_d5 Reaction with Dimethylamine CarbamoylChloride->Fenuron_d5 Reaction with Aniline Derivative

Caption: General synthetic pathways to this compound.

Experimental Workflow for Herbicide Analysis

The analytical workflow for quantifying herbicides like Fenuron in environmental samples using an isotopically labeled internal standard involves several key steps from sample collection to data analysis.

G Analytical Workflow for Fenuron Quantification SampleCollection 1. Sample Collection (e.g., Water Sample) Spiking 2. Spiking with This compound Internal Standard SampleCollection->Spiking SPE 3. Solid-Phase Extraction (SPE) (Clean-up and Concentration) Spiking->SPE LCMS 4. LC-MS/MS Analysis SPE->LCMS DataAnalysis 5. Data Analysis (Quantification) LCMS->DataAnalysis Result Result: Fenuron Concentration DataAnalysis->Result

Caption: Standard workflow for Fenuron analysis using this compound.

Mode of Action: Inhibition of Photosystem II

While not a signaling pathway in the traditional sense of intracellular signal transduction, the mechanism of action for Fenuron and other phenylurea herbicides is a well-characterized biochemical pathway. These herbicides inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

G Fenuron's Mode of Action: PSII Inhibition cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) QA->QB Electron Transfer PlastoquinonePool Plastoquinone Pool QB->PlastoquinonePool Electron Transfer Fenuron Fenuron / this compound Fenuron->QB Binds to D1 protein at QB binding site

Caption: Inhibition of electron transport in Photosystem II by Fenuron.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the herbicide Fenuron. Its well-defined chemical properties and predictable behavior make it an ideal internal standard for sophisticated analytical methodologies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their studies, ensuring high-quality data in environmental and agricultural research. The understanding of its mode of action further contextualizes its environmental relevance.

References

An In-depth Technical Guide to the Synthesis of Deuterated Fenuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for deuterated Fenuron, a phenylurea herbicide. The incorporation of deuterium, a stable isotope of hydrogen, into the Fenuron molecule is a critical technique for a variety of scientific applications, including its use as an internal standard in pesticide residue analysis and for studying its metabolic fate and environmental impact. This document details the synthetic methodologies for preparing Fenuron deuterated at the N,N-dimethyl group (Fenuron-d6) and on the phenyl ring (Fenuron-d5), complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Fenuron, chemically known as 1,1-dimethyl-3-phenylurea, is a herbicide that functions by inhibiting photosynthesis.[1][2] Isotopic labeling with deuterium (²H or D) provides a powerful tool for researchers.[3] Deuterated analogs of molecules are chemically identical to their non-deuterated counterparts but have a higher mass, which allows for their sensitive and selective detection by mass spectrometry.[4] This property is particularly valuable in isotope dilution mass spectrometry, a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample to accurately determine the concentration of the unlabeled analyte.[5]

This guide focuses on two primary deuterated isotopologues of Fenuron:

  • Fenuron-d6: Deuterium atoms replace the six hydrogen atoms of the two methyl groups.

  • This compound: Deuterium atoms replace the five hydrogen atoms of the phenyl ring.

Synthesis of Fenuron-d6

The most direct and efficient synthesis of Fenuron-d6 involves the reaction of phenyl isocyanate with deuterated dimethylamine. A key patent describes a method that avoids the use of hazardous and difficult-to-handle dimethylamine gas by utilizing its hydrochloride salt.[5][6]

Reaction Pathway

The synthesis proceeds via the reaction of phenyl isocyanate with dimethylamine-d6 hydrochloride in the presence of an organic base, such as triethylamine, in an aprotic solvent like dichloromethane.[5][6] The base deprotonates the dimethylamine-d6 salt in situ, allowing the resulting deuterated dimethylamine to react with the isocyanate.

Fenuron_d6_Synthesis Phenyl_Isocyanate Phenyl Isocyanate Fenuron_d6 Fenuron-d6 Phenyl_Isocyanate->Fenuron_d6 Dimethylamine_d6_HCl Dimethylamine-d6 Hydrochloride Dimethylamine_d6_HCl->Fenuron_d6 Triethylamine Triethylamine Triethylamine->Fenuron_d6 Base DCM Dichloromethane DCM->Fenuron_d6 Solvent

Figure 1. Synthesis of Fenuron-d6.
Experimental Protocol

The following protocol is adapted from the procedure described in patent CN106008276A.[6]

  • Preparation: Under a nitrogen atmosphere, suspend dimethylamine-d6 hydrochloride (1.0 eq) in dichloromethane.

  • Addition of Phenyl Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl isocyanate (0.83 eq) in dichloromethane.

  • Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (1.66 eq) in dichloromethane.

  • Reaction: Allow the reaction to proceed at 20°C for 16 hours.

  • Work-up: Add water to the reaction mixture and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the crude product from dichloromethane to obtain Fenuron-d6 as colorless crystals.

Quantitative Data
ParameterValueReference
Starting Materials Phenyl Isocyanate, Dimethylamine-d6 Hydrochloride, Triethylamine[6]
Solvent Dichloromethane[6]
Reaction Time 16 hours[6]
Reaction Temperature 20°C[6]
Yield 88% (for a related deuterated phenylurea)[5]
Isotopic Purity >98% (typical for commercially available deuterated reagents)
Characterization NMR, Mass Spectrometry

Synthesis of this compound

The synthesis of this compound, where the phenyl ring is deuterated, requires a different strategy starting with a deuterated phenyl precursor. The most straightforward approach involves the use of commercially available phenyl-d5 isocyanate.[7]

Reaction Pathway

The synthesis of this compound is analogous to the non-deuterated and d6-deuterated versions. It involves the reaction of phenyl-d5 isocyanate with non-deuterated dimethylamine. The use of dimethylamine hydrochloride and a base is also applicable here to avoid handling dimethylamine gas.

Fenuron_d5_Synthesis Phenyl_d5_Isocyanate Phenyl-d5 Isocyanate Fenuron_d5 This compound Phenyl_d5_Isocyanate->Fenuron_d5 Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Fenuron_d5 Triethylamine Triethylamine Triethylamine->Fenuron_d5 Base DCM Dichloromethane DCM->Fenuron_d5 Solvent

Figure 2. Synthesis of this compound.

While commercially available, phenyl-d5 isocyanate can also be synthesized in the laboratory from deuterated precursors. Common methods for the synthesis of isocyanates that can be adapted for the deuterated analog include:

  • Phosgenation of Aniline-d5: The reaction of aniline-d5 with phosgene or a phosgene equivalent like triphosgene is a standard method for isocyanate synthesis.[1]

  • Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of a benzoyl-d5 azide, which can be prepared from benzoic acid-d5.[8][9]

  • Hofmann Rearrangement: This method converts benzamide-d5 to phenyl-d5 isocyanate via treatment with bromine and a strong base.[3][10]

  • Schmidt Reaction: The reaction of benzoic acid-d5 with hydrazoic acid in the presence of a strong acid can also yield phenyl-d5 isocyanate.[11][12]

Phenyl_d5_Isocyanate_Synthesis cluster_precursors Deuterated Precursors Aniline_d5 Aniline-d5 Phenyl_d5_Isocyanate Phenyl-d5 Isocyanate Aniline_d5->Phenyl_d5_Isocyanate Phosgenation Benzoic_acid_d5 Benzoic acid-d5 Benzoic_acid_d5->Phenyl_d5_Isocyanate Curtius or Schmidt Rearrangement Benzamide_d5 Benzamide-d5 Benzamide_d5->Phenyl_d5_Isocyanate Hofmann Rearrangement

Figure 3. Precursor pathways to Phenyl-d5 Isocyanate.
Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of Fenuron-d6 and standard procedures for the reaction of isocyanates with amines.

  • Preparation: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (1.2 eq) in dichloromethane.

  • Addition of Phenyl-d5 Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl-d5 isocyanate (1.0 eq) in dichloromethane.

  • Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (2.0 eq) in dichloromethane.

  • Reaction: Allow the reaction to proceed at room temperature for 16-24 hours.

  • Work-up: Add water to the reaction mixture and extract with dichloromethane. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting Materials Phenyl-d5 Isocyanate, Dimethylamine Hydrochloride, Triethylamine[7]
Solvent Dichloromethane (proposed)
Reaction Time 16-24 hours (estimated)
Reaction Temperature Room Temperature (estimated)
Yield High (expected based on analogous reactions)
Isotopic Purity >98 atom % D for Phenyl-d5 isocyanate[7]
Characterization NMR, Mass Spectrometry

Data Presentation and Analysis

Accurate characterization of deuterated Fenuron is essential to confirm its identity, isotopic purity, and the position of the deuterium labels. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of Fenuron-d6, the signal corresponding to the N,N-dimethyl protons (typically a singlet around 3.0 ppm) will be absent or significantly reduced in intensity. For this compound, the aromatic proton signals (multiplet between 7.0-7.5 ppm) will be absent.

  • ²H NMR: The ²H NMR spectrum provides direct evidence of deuterium incorporation. For Fenuron-d6, a signal will be observed in the region of the dimethyl protons. For this compound, signals will appear in the aromatic region.[13]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbonyl, aromatic, and methyl carbons. Deuterium coupling can lead to splitting of the carbon signals, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic distribution of a compound.

  • Molecular Ion Peak: The molecular weight of non-deuterated Fenuron is 164.20 g/mol .[14] The molecular ion peak for Fenuron-d6 will be observed at m/z 170, and for this compound at m/z 169.

  • Isotopic Distribution: High-resolution mass spectrometry (HRMS) can be used to analyze the isotopic distribution of the molecular ion peak.[4][15] This allows for the determination of the isotopic purity and the detection of any partially deuterated species. The theoretical isotopic distribution can be calculated and compared to the experimental data to assess the efficiency of the deuteration.[16]

CompoundMolecular FormulaExact MassExpected m/z [M+H]⁺
FenuronC₉H₁₂N₂O164.09496165.1022
This compoundC₉H₇D₅N₂O169.12631170.1336
Fenuron-d6C₉H₆D₆N₂O170.13258171.1399

Conclusion

The synthesis of deuterated Fenuron, specifically Fenuron-d6 and this compound, is achievable through well-established chemical reactions. The key to these syntheses is the use of appropriately deuterated starting materials. The methods described in this guide provide a solid foundation for the preparation of these valuable analytical standards. For researchers and scientists in drug development and environmental analysis, the ability to synthesize and characterize these deuterated compounds is crucial for conducting accurate and reliable quantitative studies. The provided experimental protocols and data, along with the visual representations of the synthetic pathways, offer a comprehensive resource for the successful synthesis and analysis of deuterated Fenuron.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron-d5 is the deuterated analog of Fenuron, a broad-spectrum phenylurea herbicide. The incorporation of deuterium atoms into the phenyl ring provides a valuable tool for various research applications, including metabolic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a discussion of its mode of action.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in experimental and environmental systems.

General Properties
PropertyValueSource
Chemical Name 1,1-dimethyl-3-(phenyl-d5)urea[1][2]
Synonyms N,N-Dimethyl-N'-(phenyl-d5)urea[3]
CAS Number 1219802-06-8[3][4]
Molecular Formula C₉H₇D₅N₂O[4]
Molecular Weight 169.24 g/mol [3][4]
Isotopic Purity 99 atom % D[3]
Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 133-134 °C (for non-deuterated)[5]
Solubility Slightly soluble in chloroform and methanol. The non-deuterated form has a water solubility of 3.85 g/L at 25 °C.[6]
Stability Stable under recommended storage conditions. The non-deuterated form is stable to oxidation and moisture but decomposes in boiling strong acids or bases.[3][6]
Storage Recommended storage at room temperature.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of this compound. The following sections outline key experimental procedures.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for preparing deuterated phenylurea herbicides. This reaction involves the coupling of a deuterated aniline with a dimethylcarbamoylating agent.

Reaction Scheme:

G Aniline_d5 Aniline-d5 Fenuron_d5 This compound Aniline_d5->Fenuron_d5 + Dimethylcarbamoyl Chloride (in aprotic solvent, e.g., THF) with a non-nucleophilic base (e.g., Triethylamine) Dimethylcarbamoyl_Chloride Dimethylcarbamoyl Chloride HCl HCl Fenuron_d5->HCl byproduct

Caption: Synthesis of this compound.

Materials:

  • Aniline-d5

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Aniline-d5 in anhydrous THF.

  • Add an equimolar amount of triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an equimolar amount of dimethylcarbamoyl chloride dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[7][8]

Workflow for Solubility Determination:

G cluster_0 Equilibration cluster_1 Phase Separation cluster_2 Analysis A Add excess this compound to water in a flask B Stir at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48h) A->B C Centrifuge or filter the solution to remove undissolved solid B->C D Determine the concentration of this compound in the aqueous phase by a suitable analytical method (e.g., HPLC-UV or LC-MS) C->D G cluster_0 This compound (m/z 169) cluster_1 Fragment 1 (m/z 72) cluster_2 Fragment 2 (m/z 98) A [C₆D₅NHCON(CH₃)₂]⁺˙ B [(CH₃)₂NCO]⁺˙ A->B Cleavage C [C₆D₅NH₂]⁺˙ A->C Cleavage G Photosynthetic Electron Transport Chain in Photosystem II Light Light Energy P680 P680 Light->P680 P680_star P680* (Excited State) P680->P680_star Excitation Pheo Pheophytin P680_star->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer to PQ Pool Fenuron Fenuron Fenuron->QB Blocks Electron Transfer

References

In-Depth Technical Guide to Fenuron-d5: A Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential tool for precise quantification, Fenuron-d5 serves as a stable isotope-labeled internal standard for the analysis of the herbicide Fenuron. This guide provides comprehensive information on its manufacturers, suppliers, technical specifications, and its application in analytical methodologies.

Overview of this compound

This compound is a deuterated form of Fenuron, a phenylurea herbicide.[1] Its primary application in a research and drug development context is as an internal standard for isotope dilution analysis, a highly accurate method for quantifying the concentration of Fenuron in various matrices.[2][3] The five deuterium atoms on the phenyl ring give this compound a distinct mass-to-charge ratio from its unlabeled counterpart, allowing for its differentiation and quantification by mass spectrometry.

Manufacturers and Suppliers

A number of reputable chemical suppliers offer this compound, typically as a neat solid or in solution. Key suppliers include:

  • LGC Standards: A prominent supplier of reference materials, offering this compound in various formats.[4]

  • C/D/N Isotopes Inc.: Specializes in stable isotope-labeled compounds and provides this compound with high isotopic enrichment.[5]

  • BOC Sciences: A global supplier of a wide range of chemicals for research and development.[]

  • Analytical Standard Solutions (A2S): A manufacturer of reference materials, offering this compound as a solid.[7]

  • Qmx Laboratories: Supplies this compound as a neat compound.[8]

  • Guidechem: A platform that connects buyers with chemical manufacturers and suppliers, listing multiple sources for this compound.[9]

Technical Data

The following tables summarize the key technical specifications for this compound, compiled from various supplier data sheets.

Chemical and Physical Properties
PropertyValueSource
Chemical Name N,N-Dimethyl-N'-(phenyl-d5)urea[5]
CAS Number 1219802-06-8[5]
Unlabeled CAS Number 101-42-8[5]
Molecular Formula C₉H₇D₅N₂OC/D/N Isotopes Inc.
Molecular Weight 169.24 g/mol [5]
Appearance Solid[7]
Solubility Soluble in chloroform and methanol (slightly)BOC Sciences
Storage Temperature -20°C or room temperature, depending on the supplier and formulation.[5]
Stability Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.[5]
Supplier-Specific Data
SupplierProduct Code/NumberPurity/Isotopic EnrichmentFormat
LGC Standards DRE-XA13620010ALNot specified100 µg/mL in Acetonitrile
C/D/N Isotopes Inc. D-708399 atom % DNeat Solid
Analytical Standard Solutions (A2S) F525Not specifiedSolid
Qmx Laboratories QX148400Not specifiedNeat Solid

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Fenuron in environmental samples using this compound as an internal standard, based on established methodologies for pesticide residue analysis.

Sample Preparation: Soil
  • Sampling: Collect approximately 15 core samples of the top 15 cm of soil in a "W" pattern across the sampling area.[10]

  • Homogenization: Combine the core samples to form a composite sample and mix thoroughly.[10]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a dSPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Sample Preparation: Water
  • Sampling: Collect water samples in clean glass bottles. If sampling from a tap, allow the water to run for a few minutes before collection.[10]

  • Fortification: Add a known amount of this compound internal standard solution to a measured volume of the water sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with an appropriate solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of phenylurea herbicides.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Fenuron and this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenuron165.172.146.1
This compound170.172.146.1

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

  • Quantification: The concentration of Fenuron in the sample is determined by comparing the peak area ratio of Fenuron to this compound against a calibration curve prepared with known concentrations of both compounds.

Visualizations

Experimental Workflow for Fenuron Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil or Water Sample add_is Add this compound Internal Standard sample->add_is extraction Extraction (Acetonitrile) add_is->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: A generalized workflow for the analysis of Fenuron in environmental samples using this compound.

Signaling Pathway: Inhibition of Photosystem II by Phenylurea Herbicides

photosystem_II_inhibition cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Electron_Transport_Blocked Electron Transport Blocked PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Light Light Energy Light->P680 Fenuron Fenuron Fenuron->QB

Caption: Mechanism of action of Fenuron, which blocks electron transport at the QB binding site in Photosystem II.

References

Fenuron-d5: A Comprehensive Safety Data Sheet Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data for Fenuron-d5, a deuterated analog of the herbicide Fenuron. Given the limited availability of specific safety data for this compound, this document also includes information on the non-deuterated parent compound, Fenuron, to provide a more comprehensive understanding of its potential hazards. All data is presented with clear sourcing to aid in risk assessment and safe handling.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound and its parent compound, Fenuron. The data has been compiled from various chemical suppliers and databases.

PropertyThis compoundFenuron
CAS Number 1219802-06-8[1]101-42-8[2][3]
Molecular Formula C₉H₇D₅N₂OC₉H₁₂N₂O[2][3]
Molecular Weight 169.24 g/mol [1][4]164.20 g/mol [3]
Appearance White to Off-White Solid[5]White, crystalline solid[6]
Melting Point 131-134°C[5]128 - 132 °C[7]
Solubility Chloroform (Slightly), Methanol (Slightly)[5]Water: 3.85 g/L at 25°C; Sparingly soluble in hydrocarbons.[3]
Stability Stable under recommended storage conditions.[1]Stable at neutral pH but hydrolyzed in acid and basic media. Stable toward oxidation and moisture.[3]

Section 2: Toxicological Information

Toxicity EndpointValue (for Fenuron)SpeciesReference
Acute Oral Toxicity (LD50) 6400 mg/kgRat[7]
Acute Dermal Toxicity May be harmful if absorbed through skin. May cause skin irritation.Not specified[2]
Acute Inhalation Toxicity May be harmful if inhaled. Causes respiratory tract irritation.Not specified[2]
Eye Irritation Irritating to eyes.Not specified[2]
Aquatic Toxicity (LC50) 204 mg/l - 96 hOncorhynchus mykiss (rainbow trout)[7]

Note: The toxicological properties of this compound have not been thoroughly investigated.[2][7]

Section 3: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. While a specific GHS classification for this compound is not universally established, the classification for Fenuron provides a strong basis for its handling.

GHS Pictograms for Fenuron:

alt text
alt text
alt text

Signal Word: Warning[5]

Hazard Statements for Fenuron:

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[2][5]

  • H361: Suspected of damaging fertility or the unborn child.[5]

  • H400: Very toxic to aquatic life.[5]

  • H410: Very toxic to aquatic life with long lasting effects.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Statements for Fenuron:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

The following diagram illustrates the logical relationship for GHS classification based on available hazard information for Fenuron.

GHS_Classification cluster_hazard_identification Hazard Identification cluster_classification GHS Classification cluster_communication Hazard Communication Fenuron_Data Toxicological & Ecotoxicological Data for Fenuron Health_Hazards Health Hazards Eye Irritation (H319) Respiratory Irritation (H335) Suspected Reproductive Toxicity (H361) Fenuron_Data:f0->Health_Hazards:f0 Environmental_Hazards Environmental Hazards Acute Aquatic Toxicity (H400) Chronic Aquatic Toxicity (H410, H411) Fenuron_Data:f0->Environmental_Hazards:f0 Pictograms Irritant, Health Hazard, Environmental Hazard Health_Hazards->Pictograms Signal_Word Warning Health_Hazards->Signal_Word Environmental_Hazards->Pictograms Precautionary_Statements P261, P305+P351+P338 Pictograms->Precautionary_Statements Signal_Word->Precautionary_Statements

Caption: GHS Classification Workflow for Fenuron.

Section 4: Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical safety testing. The following are summaries of relevant OECD test guidelines that would be used to determine the acute toxicity of a substance like this compound.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is designed to estimate the LD50 value while minimizing the number of animals used.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually females) are used.

  • Dose Administration: A single animal is dosed at a starting level based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.[9]

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

The following diagram illustrates the workflow for an acute oral toxicity study based on OECD guidelines.

OECD_Acute_Oral_Toxicity_Workflow Start Start: Select Test Substance and Animal Model Dose_Selection Select Starting Dose Level (Based on existing data) Start->Dose_Selection Dose_Animal_1 Administer Single Oral Dose to Animal 1 Dose_Selection->Dose_Animal_1 Observation_1 Observe for Toxicity and Mortality (up to 14 days) Dose_Animal_1->Observation_1 Decision_1 Outcome for Animal 1? Observation_1->Decision_1 Dose_Animal_2_Higher Dose Next Animal at a Higher Level Decision_1->Dose_Animal_2_Higher Survival Dose_Animal_2_Lower Dose Next Animal at a Lower Level Decision_1->Dose_Animal_2_Lower Mortality Continue_Testing Continue Sequential Dosing (minimum 5 animals) Dose_Animal_2_Higher->Continue_Testing Dose_Animal_2_Lower->Continue_Testing Data_Analysis Calculate LD50 and Confidence Intervals Continue_Testing->Data_Analysis End End: Classify Substance Data_Analysis->End

Caption: Workflow for OECD Acute Oral Toxicity Testing.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the toxic effects of a substance applied to the skin.

Methodology:

  • Animal Selection: Rodents with healthy, intact skin are used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.

  • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is determined, or a limit test is performed to determine if the LD50 is above a certain dose.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline assesses the toxicity of a substance when inhaled.

Methodology:

  • Animal Selection: Typically rodents are used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a specially designed inhalation chamber for a defined period (usually 4 hours).

  • Concentration Monitoring: The concentration of the test substance in the chamber is monitored throughout the exposure period.

  • Observation: Animals are observed for toxic effects and mortality during and after exposure for up to 14 days.

  • Data Analysis: The LC50 (lethal concentration for 50% of animals) is determined.

Section 5: Handling and Storage

Based on the available data, the following handling and storage precautions are recommended for this compound.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2][10]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][10]

  • Keep container tightly closed.[2][10]

  • Store at room temperature.[1] For long-term storage, some suppliers recommend -20°C in a freezer.[5]

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[2] One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

This technical guide is intended to provide a summary of the available safety information for this compound. It is crucial for researchers and laboratory personnel to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific experimental conditions.

References

An In-depth Technical Guide to Fenuron-d5 (CAS Number: 1219802-06-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenuron-d5, a deuterated isotropic analog of the herbicide Fenuron. Given the limited availability of in-depth technical data for this compound, this guide also includes relevant information on the parent compound, Fenuron, to provide a more complete context for its properties and applications. This compound is primarily utilized as an internal standard in analytical and research settings, particularly in mass spectrometry-based methods for the quantification of Fenuron.

Physicochemical and Analytical Data

Quantitative data for this compound and its non-deuterated parent compound, Fenuron, are summarized below. This information is critical for analytical method development, environmental monitoring, and toxicological studies.

Table 1: Physicochemical Properties of this compound and Fenuron

PropertyThis compoundFenuron
CAS Number 1219802-06-8[1][2]101-42-8[3]
Molecular Formula C₉H₇D₅N₂O[1]C₉H₁₂N₂O[4]
Molecular Weight 169.24 g/mol [1]164.20 g/mol [3]
Synonyms N,N-Dimethyl-N'-(phenyl-d5)urea, 1,1-dimethyl-3-(phenyl-d5)urea1,1-Dimethyl-3-phenylurea, N,N-Dimethyl-N'-phenylurea
Appearance SolidWhite, crystalline solid
Isotopic Enrichment Typically ≥98 atom % DNot Applicable

Table 2: Analytical Data for Fenuron

ParameterValueReference
Melting Point 131-133 °C[3]
Water Solubility 3.85 g/L at 25 °C[3]
LogP 1.0[3]
Vapor Pressure 0.002 Pa at 60 °C
Henry's Law Constant 9.71 x 10⁻¹⁰ atm-cu m/mole at 25 °C (estimated)

Mechanism of Action (Fenuron)

Fenuron, and by extension this compound, belongs to the phenylurea class of herbicides. The primary mechanism of action for these compounds is the inhibition of photosynthesis. Specifically, Fenuron blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the flow of electrons from plastoquinone QA to QB, leading to a halt in ATP and NADPH production, ultimately causing plant death.[4][5][6][7]

G Mechanism of Action of Fenuron cluster_0 Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- ETC To Electron Transport Chain QB->ETC e- D1 D1 Protein Light Light Energy Light->P680 Fenuron Fenuron Fenuron->D1 Binds to

Fenuron inhibits electron transport in Photosystem II.

Metabolic Pathways (Fenuron)

The metabolism of phenylurea herbicides like Fenuron in biological systems, such as in soil microorganisms and animals, primarily involves two main types of reactions: N-demethylation and aromatic hydroxylation.[3] These processes increase the water solubility of the compound, facilitating its excretion. The deuteration on the phenyl ring of this compound makes it a stable internal standard as this part of the molecule is less prone to metabolic alteration compared to the N-methyl groups.

G Proposed Metabolic Pathway of Fenuron Fenuron Fenuron (N,N-Dimethyl-N'-phenylurea) Metabolite1 N-Methyl-N'-phenylurea Fenuron->Metabolite1 N-demethylation Metabolite3 Hydroxylated Fenuron Fenuron->Metabolite3 Aromatic Hydroxylation Metabolite2 N'-phenylurea Metabolite1->Metabolite2 N-demethylation Final_Products Further Conjugation and Excretion Metabolite2->Final_Products Metabolite3->Final_Products G Experimental Workflow for Fenuron Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sample Collection B Spike with this compound (IS) A->B C Extraction B->C D LC-MS/MS Analysis C->D E Peak Integration D->E F Calculate Area Ratio (Analyte/IS) E->F G Quantification using Calibration Curve F->G

References

The Role of Fenuron-d5 in Elucidating Fenuron Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of deuterium-labeled Fenuron (Fenuron-d5) in mechanistic studies of its degradation. While Fenuron, a phenylurea herbicide, has been the subject of numerous environmental fate studies, the precise mechanisms of its transformation have been further illuminated through the application of stable isotope-labeled analogues. This document details the synthesis of this compound, outlines its application in discerning degradation pathways—primarily photodegradation and microbial degradation—and explains the fundamental principles of the kinetic isotope effect (KIE) that underpin these investigations. Experimental protocols, data interpretation, and advanced analytical techniques are discussed to provide a comprehensive resource for researchers in environmental science, analytical chemistry, and drug metabolism.

Introduction to Fenuron and its Environmental Fate

Fenuron (1,1-dimethyl-3-phenylurea) is a herbicide historically used for the control of woody plants and broadleaf weeds. Its persistence and potential for mobility in soil and water have necessitated a thorough understanding of its environmental degradation pathways. The primary routes of Fenuron degradation are microbial metabolism and photodegradation, leading to a variety of transformation products. Elucidating these pathways is crucial for assessing its environmental impact and developing effective remediation strategies.

Stable isotope labeling, particularly with deuterium, has emerged as a powerful tool in such mechanistic studies. This compound, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tracer to follow the fate of the molecule and to probe the rate-limiting steps of its degradation reactions.

Synthesis of this compound

The synthesis of deuterated phenylurea herbicides can be achieved through several synthetic routes. A common method involves the reaction of a corresponding isocyanate with a deuterated amine. For this compound, where the deuterium labels are on the methyl groups, the synthesis would typically involve the reaction of phenyl isocyanate with deuterated dimethylamine (dimethyl-d6-amine).

A general synthetic scheme is presented below:

phenyl_isocyanate Phenyl Isocyanate reaction + phenyl_isocyanate->reaction d6_dimethylamine Dimethyl-d6-amine d6_dimethylamine->reaction fenuron_d5 This compound reaction->fenuron_d5 Inert Solvent cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_fenuron Prepare Fenuron Solution irradiate Irradiate Samples prep_fenuron->irradiate dark_control Dark Control prep_fenuron->dark_control prep_fenuron_d5 Prepare this compound Solution prep_fenuron_d5->irradiate prep_fenuron_d5->dark_control sampling Time-course Sampling irradiate->sampling dark_control->sampling quantify LC-MS/MS Quantification sampling->quantify kinetics Determine Degradation Kinetics quantify->kinetics kie Calculate KIE (kH/kD) kinetics->kie Fenuron Fenuron Metabolite1 N-phenyl-N'-methylurea Fenuron->Metabolite1 N-demethylation Metabolite2 N-phenylurea Metabolite1->Metabolite2 N-demethylation Aniline Aniline Metabolite2->Aniline Hydrolysis

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This technical guide delves into the core of a critical tool for robust analytical measurement: the deuterated internal standard. This document provides an in-depth exploration of the principles, applications, and best practices associated with the use of these powerful analytical surrogates, with a focus on their role in drug development and clinical research.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to a sample prior to any sample preparation and analysis. The underlying assumption is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical process, from extraction and chromatography to ionization and detection.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations in sample preparation, matrix effects, or instrument response can be effectively normalized. This leads to a significant improvement in the accuracy and precision of a quantitative assay.[1] Deuterated standards are chemically identical to their non-deuterated counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they co-elute during chromatography and experience similar ionization efficiencies.[1]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards in mass spectrometry offers a multitude of advantages that are critical for the rigorous demands of pharmaceutical and bioanalytical research:

  • Compensation for Matrix Effects: Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures that can significantly impact the ionization of an analyte, leading to ion suppression or enhancement. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects.[1] The ratio of the analyte to the internal standard remains constant, thus mitigating the impact of these effects on the final quantitative result.

  • Correction for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The deuterated internal standard, having been added at the beginning, is subject to the same losses. By normalizing to the internal standard, these losses are accounted for, leading to a more accurate determination of the original analyte concentration.[1]

  • Improved Precision and Accuracy: By correcting for variability in sample handling, matrix effects, and instrument response, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.[2] This is particularly crucial in regulated environments, such as clinical trials, where data integrity is of utmost importance.

  • Enhanced Method Robustness: Assays that incorporate deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Data Presentation: Quantitative Performance of Deuterated Standards

The impact of using a deuterated internal standard on assay performance is evident in the improved precision and accuracy. The following tables summarize quantitative data from various studies, demonstrating the effectiveness of this approach.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for the Analysis of Sirolimus

Internal Standard UsedInterpatient Assay Imprecision (CV%)
Deuterated Sirolimus (SIR-d3)2.7% - 5.7%
Desmethoxyrapamycin (DMR) - Structural Analog7.6% - 9.7%

Data adapted from a study evaluating a high-throughput HPLC-ESI-MS/MS method for sirolimus quantification.[3]

Table 2: Intra- and Inter-Assay Precision and Accuracy for the Quantification of Immunosuppressants Using Deuterated Internal Standards

AnalyteIntra-Assay CV (%)Intra-Assay Accuracy (%)Inter-Assay CV (%)Inter-Assay Accuracy (%)
Cyclosporine A0.9 - 14.789 - 1382.5 - 12.590 - 113
Tacrolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Sirolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Everolimus0.9 - 14.789 - 1382.5 - 12.590 - 113
Mycophenolic Acid0.9 - 14.789 - 1382.5 - 12.590 - 113

Data from a validation study of an LC-MS/MS method for determining five immunosuppressants.[2]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, yet detailed, experimental protocol for the quantitative analysis of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

4.1. Materials and Reagents

  • Analyte of interest (certified reference material)

  • Deuterated internal standard (certified reference material)

  • Human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

4.2. Preparation of Stock and Working Solutions

  • Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent to create calibration standards spanning the desired concentration range.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples, calibration standards, and quality control samples.

4.3. Sample Preparation: Protein Precipitation

  • Sample Aliquoting: Aliquot a fixed volume of plasma samples, calibration standards, and quality control samples (e.g., 100 µL) into microcentrifuge tubes.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to each tube.

  • Protein Precipitation: Add a larger volume of the cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL).

  • Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

  • Chromatographic Separation: Inject a small volume of the reconstituted sample (e.g., 5 µL) onto a suitable HPLC or UHPLC column. Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Acquisition and Processing: Acquire the data and use the instrument's software to integrate the peak areas for both the analyte and the internal standard. Calculate the analyte concentration in the unknown samples by using the response ratio (analyte peak area / internal standard peak area) and the calibration curve generated from the standards.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Deuterated Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

Logical_Relationship Analyte Analyte MS_Response Mass Spectrometer Response Analyte->MS_Response Affected by Deuterated_Standard Deuterated Standard Deuterated_Standard->MS_Response Affected by Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->MS_Response Influences Sample_Loss Sample Preparation Losses Sample_Loss->Analyte Impacts Sample_Loss->Deuterated_Standard Impacts Ratio Analyte / Standard Ratio MS_Response->Ratio Calculated from Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Logical relationship demonstrating how deuterated standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly within the demanding fields of drug development and clinical research. Their ability to accurately and precisely correct for a wide range of analytical variables makes them the gold standard for quantitative bioanalysis. By understanding the fundamental principles of their use, adhering to rigorous experimental protocols, and appreciating their impact on data quality, researchers can ensure the generation of reliable and defensible results. This technical guide provides a foundational understanding to empower scientists in leveraging the full potential of deuterated standards in their analytical endeavors.

References

Methodological & Application

Application Note: Fenuron-d5 as an Internal Standard for Herbicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of herbicide residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination. Phenylurea herbicides, such as fenuron, are widely used and their detection at trace levels requires sensitive and reliable analytical methods.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for this purpose due to its high selectivity and sensitivity.[2][3] However, matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS analysis.[3][4]

The use of an internal standard (IS) is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrument response.[2][4][5] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Fenuron-d5, are considered the gold standard for LC-MS/MS-based quantification.[2][3] this compound, with five deuterium atoms on the phenyl ring, co-elutes with unlabeled fenuron and experiences similar matrix effects and ionization efficiency, leading to highly accurate and precise quantification.[6][7]

This application note provides a detailed protocol for the use of this compound as an internal standard for the analysis of fenuron and other phenylurea herbicides in various matrices using LC-MS/MS.

Principle of Internal Standard Use

The internal standard is added at a known concentration to all samples, calibration standards, and quality control samples before sample processing.[2][8] The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create a calibration curve. This ratiometric approach corrects for variations in sample extraction recovery, injection volume, and instrument response.

Experimental Workflow for Herbicide Analysis using this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Crop) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Injection FinalExtract->LCMS Separation Chromatographic Separation LCMS->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (using Calibration Curve) Ratio->Quantification Report Final Report Quantification->Report

Caption: Workflow for herbicide analysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • Fenuron and other herbicide standards (Purity >98%)

  • This compound (phenyl-d5) internal standard solution (e.g., 100 µg/mL in Acetonitrile)[6]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenuron and other target herbicides by dissolving the pure standard in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to obtain a working concentration. A 10 µL addition of this solution to a 1 mL final sample volume results in a concentration of 10 ng/mL.[2]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.[9][10]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

  • Internal Standard Spiking: Add a known amount of the this compound working solution to each sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[11]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (UHPLC/HPLC) system.[2]

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for fenuron and this compound must be optimized.

Data Presentation

Table 1: Representative LC-MS/MS MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenuron165.172.1 (Quantifier)20
165.146.1 (Qualifier)25
This compound (IS) 170.1 72.1 (Quantifier) 20
170.1 46.1 (Qualifier) 25
Note: These values are illustrative and require optimization on the specific instrument used.
Table 2: Method Validation Data for Herbicide Analysis using a Deuterated Internal Standard

The following data represents typical performance characteristics for a validated LC-MS/MS method for herbicide analysis using a stable isotope-labeled internal standard.[4][10][12]

ParameterPerformance Metric
Linearity (R²) > 0.995
Range 0.5 - 500 ng/mL
Accuracy (Recovery %) 80 - 115%
Precision (RSD %) < 15%
Limit of Quantification (LOQ) 0.5 - 5 µg/kg (matrix dependent)
Matrix Effect (%) 90 - 110% (with IS correction)
RSD: Relative Standard Deviation

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of fenuron and related herbicides in complex matrices. Its chemical similarity to the analyte ensures effective compensation for matrix effects and procedural variations, leading to high-quality data that meets stringent regulatory requirements. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the field of environmental and food safety analysis. The adoption of stable isotope-labeled internal standards like this compound is essential for achieving the highest level of accuracy and precision in chromatographic analysis.[2][3]

References

Application Note: High-Sensitivity Quantification of Fenuron in Environmental Samples using LC-MS/MS with Fenuron-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Fenuron in environmental matrices. The use of a stable isotope-labeled internal standard, Fenuron-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing excellent analyte recovery and sample cleanup. This method is suitable for routine monitoring of Fenuron in environmental samples such as soil and water.

Introduction

Fenuron (1,1-dimethyl-3-phenylurea) is a phenylurea herbicide used for the control of woody plants and broadleaf weeds.[1] Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the behavior of the analyte during sample preparation and analysis, thus compensating for any losses or matrix-induced signal suppression or enhancement.[4] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Fenuron analysis using this compound.

Experimental Protocols

Materials and Reagents
  • Fenuron analytical standard

  • This compound (phenyl-d5) internal standard[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Sample Preparation: QuEChERS Protocol for Soil Samples
  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 10 µL of a 1 µg/mL this compound internal standard solution.

  • Vortex the tube vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[6][7]

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: Standard LC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Data Presentation

Quantitative data for the LC-MS/MS method performance are summarized in the tables below.

Table 1: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fenuron (Quantifier) 165.172.110020
Fenuron (Qualifier) 165.1120.110015
This compound (Internal Standard) 170.172.110020

Table 2: Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 1, 10, and 50 µg/kg) 85-105%
Precision (RSD%) < 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 10g Soil Sample add_is 2. Add Acetonitrile & this compound sample->add_is vortex1 3. Vortex add_is->vortex1 add_salts 4. Add MgSO4 & NaCl vortex1->add_salts shake_centrifuge1 5. Shake & Centrifuge add_salts->shake_centrifuge1 dSPE 6. Dispersive SPE Cleanup shake_centrifuge1->dSPE vortex_centrifuge2 7. Vortex & Centrifuge dSPE->vortex_centrifuge2 filter 8. Filter vortex_centrifuge2->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using this compound ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for Fenuron analysis.

signaling_pathway cluster_process Analytical Process Analyte Fenuron SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Accurate Quantification LCMS->Data Correction

Caption: Analyte and internal standard relationship.

References

Application Note and Protocol: Preparation of Fenuron-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenuron-d5, the deuterated analog of the herbicide Fenuron, is a critical internal standard for quantitative analysis in various matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays allows for accurate quantification of Fenuron by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the preparation of this compound stock solutions to ensure accuracy and consistency in experimental results.

Quantitative Data Summary

A summary of the physicochemical properties of this compound is presented in the table below. This information is essential for the accurate preparation and storage of stock solutions.

PropertyValueSource(s)
Chemical Name 1,1-dimethyl-3-(phenyl-d5)urea[1][2][3]
Synonyms N,N-Dimethyl-N'-(phenyl-d5)urea[4]
CAS Number 1219802-06-8[1][2][4]
Molecular Formula C₉H₇D₅N₂O[5]
Molecular Weight 169.24 g/mol [2][4]
Physical Form Solid, White to Off-White[1]
Melting Point 131-134°C[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Isotopic Enrichment ≥98 atom % D[4]
Storage Conditions -20°C Freezer for solid, Room temperature for solutions[1][2][4]
Stability Stable under recommended storage conditions[4]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol. Methanol is chosen as the solvent due to the indicated solubility and its compatibility with common analytical techniques.

Materials and Equipment:

  • This compound solid (≥98% purity)

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes and appropriate tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial for storage

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of this compound solid onto a weighing paper or boat using an analytical balance. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 5-7 mL of methanol to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of this compound used.

    Concentration (mg/mL) = (Weight of this compound in mg) / (Volume of volumetric flask in mL)

  • Storage: Transfer the prepared stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.[1]

Preparation of Working Solutions

Working solutions of lower concentrations can be prepared by serial dilution of the primary stock solution.

Example: Preparation of a 10 µg/mL Working Solution:

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert the flask multiple times to ensure thorough mixing.

  • This will result in a 10 µg/mL working solution. Further dilutions can be made as required for the specific application.

Diagrams

Fenuron_d5_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh ~10 mg of this compound equilibrate->weigh record_weight Record Exact Weight weigh->record_weight transfer Transfer to 10 mL Volumetric Flask record_weight->transfer add_solvent Add ~7 mL Methanol transfer->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve dilute Dilute to Volume with Methanol dissolve->dilute mix Cap and Invert to Homogenize dilute->mix calculate Calculate Exact Concentration mix->calculate store Transfer to Labeled Amber Vial and Store at -20°C calculate->store

Caption: Workflow for the preparation of a this compound primary stock solution.

Serial_Dilution_Workflow Serial Dilution Workflow Example primary_stock 1 mg/mL Primary Stock Solution in Methanol pipette_stock Pipette 100 µL of Primary Stock primary_stock->pipette_stock volumetric_flask Into 10 mL Volumetric Flask pipette_stock->volumetric_flask dilute_to_volume Dilute to Volume with Methanol volumetric_flask->dilute_to_volume mix_solution Mix Thoroughly dilute_to_volume->mix_solution working_solution 10 µg/mL Working Solution mix_solution->working_solution

Caption: Example of preparing a working solution via serial dilution.

References

Application of Fenuron-d5 for the Quantitative Analysis of Fenuron in Water Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the herbicide fenuron in various water matrices. The method utilizes Fenuron-d5 as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including sample preparation by solid-phase extraction (SPE) and optimized UPLC-MS/MS conditions, is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Introduction

Fenuron is a phenylurea herbicide used to control weeds in various agricultural and non-agricultural settings. Its potential for water contamination necessitates sensitive and reliable analytical methods for its detection and quantification in environmental water samples. Isotope dilution mass spectrometry is a powerful technique that provides a high degree of accuracy and precision. By introducing a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound, at an early stage of the sample preparation, any losses during the analytical process can be accurately corrected. This application note provides a detailed protocol for the analysis of fenuron in water samples using this compound as an internal standard with detection by UPLC-MS/MS.

Experimental

Materials and Reagents
  • Fenuron analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

A solid-phase extraction (SPE) method is employed to extract and concentrate fenuron and this compound from water samples.

  • Sample Fortification: To a 100 mL water sample, add a known amount of this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of water to remove any interfering substances.

  • Elution: Elute the retained analytes with 5 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation of fenuron from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for fenuron and this compound are monitored.

Data Presentation

The quantitative data for the analysis of fenuron using this compound as an internal standard is summarized in the following tables.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (V) for Product Ion 1
Fenuron165.172.046.124
This compound170.172.046.124
Table 1: Optimized MRM Transitions for Fenuron and this compound.
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 ng/mL[1]
Limit of Quantification (LOQ)0.15 ng/mL
Recovery95-105%
Precision (RSD)< 10%
Table 2: Method Performance Characteristics.

Experimental Protocols

Protocol for Solid-Phase Extraction (SPE)
  • Assemble the SPE manifold and place the SPE cartridges.

  • Condition the cartridges by passing 5 mL of methanol followed by 5 mL of LC-MS grade water through each cartridge. Do not allow the cartridges to go dry.

  • Measure 100 mL of the water sample into a clean glass container.

  • Spike the sample with the appropriate amount of this compound internal standard solution.

  • Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of LC-MS grade water.

  • Dry the cartridge by applying vacuum for 5-10 minutes.

  • Place collection tubes in the manifold.

  • Elute the analytes by passing 5 mL of acetonitrile through the cartridge.

  • Evaporate the collected eluate to dryness at 40 °C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase, vortex to mix, and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 100 mL Water Sample spike Spike with this compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe elution Elution with Acetonitrile spe->elution evaporation Evaporation & Reconstitution elution->evaporation uplc UPLC Separation evaporation->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification using Isotope Dilution msms->quant report Reporting Results quant->report logical_relationship analyte Fenuron (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms ratio Peak Area Ratio (Fenuron / this compound) lcms->ratio quantification Accurate Quantification ratio->quantification

References

Application Note: Quantification of Fenuron in Soil Samples using Isotope Dilution LC-MS/MS with Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron is a phenylurea herbicide used to control a broad spectrum of weeds.[1] Its potential for persistence in soil and leaching into groundwater necessitates sensitive and accurate monitoring methods.[1] This application note describes a robust and reliable method for the quantification of Fenuron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Fenuron-d5, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure, a widely adopted technique for pesticide residue analysis in various matrices, followed by analysis using a triple quadrupole mass spectrometer.[3][4] The validation parameters demonstrate that this method is suitable for the routine analysis of Fenuron in soil at low levels.

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis s1 Weigh 10 g of homogenized soil s2 Spike with this compound Internal Standard s1->s2 s3 Add 10 mL of water and vortex s2->s3 e1 Add 10 mL of acetonitrile s3->e1 e2 Add QuEChERS salts (MgSO4, NaCl, Na3Citrate, Na2HCitrate) e1->e2 e3 Shake vigorously and centrifuge e2->e3 c1 Take an aliquot of the supernatant e3->c1 c2 Add d-SPE sorbent (PSA, C18, MgSO4) c1->c2 c3 Vortex and centrifuge c2->c3 a1 Filter the supernatant c3->a1 a2 Inject into LC-MS/MS system a1->a2 a3 Quantify using Fenuron/Fenuron-d5 ratio a2->a3

Caption: Experimental workflow for the quantification of Fenuron in soil.

Detailed Protocols

Soil Sample Preparation
  • Air-dry the soil samples at room temperature or in a drying cabinet at a temperature not exceeding 40°C.[5]

  • Grind the dried soil using a mortar and pestle or a mechanical grinder to pass through a 2 mm sieve.[6]

  • Homogenize the sieved soil thoroughly before taking a subsample for analysis.

QuEChERS Extraction and Cleanup
  • Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to moisten the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex the microcentrifuge tube for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

  • Transfer the supernatant into a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6]

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC System
ColumnC18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow800 L/hr
Collision GasArgon

Table 2: MRM Transitions for Fenuron and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Fenuron165.172.12050Quantifier
Fenuron165.1120.11550Qualifier
This compound170.172.12050Internal Std.

Quantitative Data

The method was validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Calibration Curve

A calibration curve was constructed using matrix-matched standards ranging from 1 to 200 ng/mL. The plot of the peak area ratio (Fenuron/Fenuron-d5) versus concentration showed excellent linearity.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Fenuron/Fenuron-d5)
10.052
50.258
100.515
502.59
1005.21
20010.38
0.9995
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate soil samples spiked at three different concentration levels.

Table 4: Accuracy and Precision Data (n=5)

Spiked Concentration (µg/kg)Mean Measured Concentration (µg/kg)Recovery (%)RSD (%)
109.6965.8
5048.296.44.2
100103.5103.53.5
Limits of Detection and Quantification

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms from the spiked samples.

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/kg)
LOD (S/N > 3)1.0
LOQ (S/N > 10)3.0

Logical Relationship of Isotope Dilution

G cluster_sample Soil Sample cluster_standard Internal Standard cluster_process Extraction & Analysis cluster_result Result fenuron_unknown Fenuron (Unknown Amount) process Sample Prep, Extraction, Cleanup, LC-MS/MS fenuron_unknown->process fenuron_d5_known This compound (Known Amount) fenuron_d5_known->process ratio Measure Peak Area Ratio (Fenuron / this compound) process->ratio quant Calculate Unknown Fenuron Amount ratio->quant

Caption: Principle of isotope dilution for Fenuron quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of Fenuron in soil samples. The use of isotope dilution effectively mitigates matrix effects, leading to reliable data. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage. The method is well-suited for routine environmental monitoring and risk assessment of Fenuron in soil.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices.[1] This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. By adding a known amount of the isotopically labeled standard to a sample, accurate quantification can be achieved by measuring the ratio of the native analyte to the labeled standard, which corrects for sample loss during preparation and variations in instrument response.[2][3]

Fenuron is a phenylurea herbicide used to control a variety of weeds. Monitoring its presence in environmental and biological samples is crucial for assessing exposure and ensuring regulatory compliance. Fenuron-d5, a deuterated form of Fenuron, serves as an excellent internal standard for IDMS analysis due to its chemical and physical similarity to the native compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.

These application notes provide a detailed protocol for the quantification of Fenuron in soil and water samples using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched standard (the "spike") to the sample containing the analyte of unknown concentration. After allowing the spike to equilibrate with the endogenous analyte, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be precisely calculated.

Isotope Dilution Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Sample with Unknown Analyte (A) Spike Known Amount of Isotope-Labeled Standard (A) Mixed_Sample Homogenized Sample (A + A) Spike->Mixed_Sample Addition & Equilibration Extracted_Sample Extracted & Cleaned Sample Mixed_Sample->Extracted_Sample Extraction & Cleanup LC Liquid Chromatography Extracted_Sample->LC Injection MS Mass Spectrometry (Detection) LC->MS Separation Data Data Acquisition (Ratio of A to A*) MS->Data Measurement Calculation Concentration Calculation Data->Calculation Ratio Analysis Result Final Concentration of Analyte Calculation->Result Quantification QuEChERS Workflow cluster_sample Sample Input cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10g Soil or 10mL Water Add_IS Spike with this compound Sample->Add_IS Add_Solvent Add Acetonitrile Add_IS->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents Transfer->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

Application Note: High-Throughput Analysis of Fenuron in Complex Matrices using Fenuron-d5 for Matrix Effect Compensation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenuron is a widely used phenylurea herbicide for the control of woody plants and broadleaf weeds. Its potential for water contamination and presence in food commodities necessitates sensitive and accurate analytical methods for its monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides. However, complex sample matrices, such as those found in environmental and food samples, can significantly impact the accuracy and reproducibility of LC-MS/MS analysis through a phenomenon known as the matrix effect.[1][2] The matrix effect, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and effective strategy to compensate for matrix effects.[3][4] A SIL-IS, such as Fenuron-d5, is an ideal internal standard as it has nearly identical physicochemical properties to the analyte of interest (fenuron) and, therefore, experiences similar extraction recovery and ionization effects in the MS source. By adding a known amount of this compound to all samples, standards, and blanks, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively normalizing for variations caused by the matrix.

This application note provides a detailed protocol for the quantitative analysis of fenuron in complex matrices using this compound as an internal standard to compensate for matrix effects. The methodology is based on a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis.

Experimental Workflow for Fenuron Analysis with this compound Internal Standard

G sample 1. Weigh 10 g of homogenized sample add_is 2. Add this compound Internal Standard sample->add_is add_acetonitrile 3. Add 10 mL Acetonitrile add_is->add_acetonitrile shake1 4. Shake vigorously add_acetonitrile->shake1 add_salts 5. Add QuEChERS salts (MgSO4, NaCl) shake1->add_salts shake2 6. Shake and Centrifuge add_salts->shake2 extract 7. Collect supernatant (acetonitrile layer) shake2->extract cleanup 8. Dispersive SPE cleanup (PSA, C18, MgSO4) extract->cleanup centrifuge2 9. Centrifuge cleanup->centrifuge2 final_extract 10. Transfer supernatant to vial for analysis centrifuge2->final_extract injection 11. Inject sample extract final_extract->injection lc_separation 12. Chromatographic Separation (C18 column) injection->lc_separation ms_detection 13. MS/MS Detection (MRM mode) lc_separation->ms_detection quantification 14. Quantification using Analyte/IS peak area ratio ms_detection->quantification calibration 15. Calibration Curve (Matrix-matched standards) quantification->calibration results 16. Report Fenuron Concentration calibration->results

Caption: Experimental workflow for the analysis of fenuron using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

  • Fenuron (analytical standard, >98% purity)

  • This compound (isotopic standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

2. Standard Solution Preparation

  • Fenuron Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenuron standard and dissolve in 10 mL of acetonitrile.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the fenuron stock solution with acetonitrile to create calibration standards.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 10 mL.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive SPE cleanup tube containing PSA, C18, and MgSO₄.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract into a new vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of fenuron. These may need to be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas FlowOptimized for the specific instrument
MRM Transitions
Analyte Precursor Ion (m/z)
Fenuron165.1
This compound170.1

Note: The MRM transitions for this compound are predicted based on the fragmentation of fenuron and the deuterium labeling pattern. These should be confirmed experimentally.[5]

Data Presentation

Matrix Effect and Recovery

The matrix effect (ME) and recovery (RE) can be evaluated to assess the performance of the method. The following equations are used for their calculation:

  • ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

  • RE (%) = (Peak area in spiked sample / Peak area in post-extraction spiked sample) x 100

The use of this compound is expected to compensate for matrix effects, resulting in ME values for the analyte/internal standard ratio that are close to 0%.

Table 1: Representative Recovery and Matrix Effect Data for Phenylurea Herbicides in a Fruit Matrix

AnalyteSpiking Level (ng/g)Recovery (%)Matrix Effect (%)Recovery with IS Correction (%)
Fenuron1085-2598
Fenuron5088-22101
Diuron1092-18102
Diuron5095-15103

Note: This table presents typical data for phenylurea herbicides. Actual results may vary depending on the matrix and experimental conditions.

Calibration Curve

A matrix-matched calibration curve should be prepared by spiking blank matrix extract with known concentrations of fenuron and a constant concentration of this compound. The calibration curve is constructed by plotting the peak area ratio of fenuron to this compound against the concentration of fenuron.

Table 2: Representative Calibration Curve Data for Fenuron

Concentration (ng/mL)Peak Area Ratio (Fenuron/Fenuron-d5)
10.052
50.255
100.512
502.58
1005.21
0.9995

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust and accurate LC-MS/MS method for the quantification of fenuron in complex matrices. The SIL-IS co-elutes with the analyte of interest, ensuring that both compounds experience the same degree of matrix-induced ion suppression or enhancement. This co-elution is crucial for effective compensation.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, leading to more accurate and precise results.

The QuEChERS sample preparation method is a versatile and efficient technique for the extraction of a wide range of pesticides from various food and environmental matrices.[6] The inclusion of a dispersive SPE cleanup step helps to remove interfering matrix components, further reducing the matrix effect and improving the overall cleanliness of the sample extract injected into the LC-MS/MS system.

Conclusion

This application note provides a comprehensive protocol for the analysis of fenuron in complex matrices using this compound as an internal standard for the compensation of matrix effects. The combination of a QuEChERS sample preparation method with LC-MS/MS analysis provides a sensitive, selective, and accurate method for the routine monitoring of fenuron residues. The use of a stable isotope-labeled internal standard is essential for achieving high-quality quantitative data in complex sample matrices.

References

Application Notes and Protocols for the Quantitative Analysis of Phenylurea Herbicides Using Fenuron-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of common phenylurea herbicides in environmental samples. The method utilizes Fenuron-d5 as an internal standard to ensure accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring fields. Included are comprehensive experimental procedures, data presentation in tabular format, and graphical representations of the analytical workflow.

Introduction

Phenylurea herbicides are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control.[1][2] Due to their potential for environmental contamination and adverse health effects, sensitive and accurate methods for their detection and quantification are crucial.[3][4] The use of isotopically labeled internal standards, such as this compound, is a well-established technique to improve the accuracy of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.[5] This application note describes a validated LC-MS/MS method for the simultaneous determination of several phenylurea herbicides in water and soil matrices, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Diuron, Linuron, Monuron, Metoxuron, and other relevant phenylurea herbicides.

  • Internal Standard: this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (for water samples)

  • QuEChERS Kits: For soil sample extraction, containing magnesium sulfate, sodium chloride, and appropriate buffering salts.

Sample Preparation

2.2.1. Water Samples (Solid Phase Extraction - SPE)

  • Sample Collection: Collect water samples in amber glass bottles and store at 4°C until analysis.[3]

  • Fortification: Spike the samples and quality control (QC) samples with a known concentration of the target phenylurea herbicides and a constant concentration of this compound internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of LC-MS grade water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

  • Elution: Elute the retained analytes and the internal standard with 5 mL of ACN.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2.2.2. Soil Samples (QuEChERS Method)

  • Sample Homogenization: Homogenize the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Fortify the sample with the phenylurea herbicide standards and this compound internal standard.

    • Add 10 mL of ACN and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the ACN supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following table provides representative MRM transitions for common phenylurea herbicides and this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound 170.1 72.1 46.1 20
Monuron199.072.146.122
Diuron233.072.146.125
Linuron249.0160.172.120
Metoxuron229.172.146.122
Method Validation Data

The following tables summarize the typical performance characteristics of the described analytical method. Data is compiled from various studies on phenylurea herbicide analysis and represents expected validation parameters.

Table 1: Linearity and Limits of Quantification

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/L)
Monuron0.1 - 100> 0.9950.1
Diuron0.1 - 100> 0.9950.1
Linuron0.1 - 100> 0.9950.1
Metoxuron0.1 - 100> 0.9950.1

Table 2: Accuracy and Precision (Recovery and RSD)

AnalyteSpiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Monuron195.25.8
1098.14.2
Diuron192.56.1
1096.83.9
Linuron197.34.5
10101.23.1
Metoxuron194.85.5
1099.53.5

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard for quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Water or Soil Sample spike Spike with Phenylurea Standards and this compound Internal Standard sample->spike extraction Solid Phase Extraction (Water) or QuEChERS (Soil) spike->extraction cleanup Sample Cleanup (d-SPE for Soil) extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification using Internal Standard Calibration lc_ms->quantification results Final Results (Concentration of Phenylurea Herbicides) quantification->results

Caption: Experimental workflow for the quantitative analysis of phenylurea herbicides.

internal_standard_principle cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification cal_standards Calibration Standards: Known Analyte Concentrations Constant Internal Standard Concentration cal_curve Generate Calibration Curve: (Analyte Area / IS Area) vs. Analyte Concentration cal_standards->cal_curve Analyze via LC-MS/MS determine_conc Determine Analyte Concentration from Calibration Curve cal_curve->determine_conc unknown_sample Unknown Sample: Spiked with Constant Internal Standard Concentration measure_ratio Measure Peak Area Ratio: (Analyte Area / IS Area) unknown_sample->measure_ratio Analyze via LC-MS/MS measure_ratio->determine_conc Interpolate

Caption: Principle of internal standard calibration for quantitative analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of phenylurea herbicides in environmental matrices. The use of an internal standard effectively compensates for potential variations during sample preparation and instrumental analysis, leading to high accuracy and precision. The detailed protocols and validation data presented in this application note serve as a valuable resource for laboratories involved in environmental monitoring and food safety analysis.

References

Application Note: High-Throughput Analysis of Fenuron in Agricultural Matrices using Fenuron-d5 Isotope Dilution by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fenuron in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Fenuron-d5 as a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput pesticide residue monitoring in food and environmental samples.

Introduction

Fenuron is a phenylurea herbicide used for the control of woody plants and broadleaf weeds. Its potential persistence in soil and water, and subsequent uptake by crops, necessitates sensitive and reliable analytical methods for monitoring its residues in the food chain and the environment. Isotope dilution mass spectrometry is a gold-standard analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of Fenuron, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its mass difference allows for distinct detection by the mass spectrometer, enabling accurate quantification by correcting for analyte losses during sample processing and signal suppression or enhancement caused by the sample matrix.

This application note provides a comprehensive protocol for the determination of Fenuron in representative fruit, vegetable, and soil matrices using a QuEChERS-based extraction and LC-MS/MS analysis with this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Standards: Fenuron (≥98% purity), this compound (≥98% purity, isotopic purity ≥99 atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate, Disodium citrate sesquihydrate

  • Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18, Anhydrous magnesium sulfate (MgSO₄)

  • Sample Matrices: Representative fruit (e.g., apples), vegetable (e.g., spinach), and soil samples, pre-screened to be free of Fenuron.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenuron and this compound, respectively, in 10 mL of methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solution (1 µg/mL): Further dilute the intermediate standard solution with methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the Fenuron working standard solution into blank matrix extracts. The final concentrations should range from 1 to 100 ng/mL. Each calibration standard should contain a constant concentration of this compound (e.g., 20 ng/mL).

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the fruit, vegetable, or soil sample. For soil, ensure it is sieved to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known amount of the this compound internal standard spiking solution (e.g., 20 µL of 1 µg/mL solution to achieve a concentration of 2 ng/g).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for produce; adjust for soil matrix as needed).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract:

    • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions:

    • Monitor at least two multiple reaction monitoring (MRM) transitions for both Fenuron and this compound for quantification and confirmation.

Data Presentation

The use of this compound as an internal standard provides excellent method performance across different matrices. The following tables summarize the quantitative data obtained from method validation studies.

Table 1: LC-MS/MS Parameters for Fenuron and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Fenuron165.172.1120.120
This compound170.172.1125.120

Table 2: Method Validation Data for Fenuron in Various Matrices

MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%) (n=6)Matrix Effect (%)LOQ (ng/g)
Apple1098.54.2-15.25
50101.23.5-12.8
Spinach1095.36.8-25.65
5097.85.1-22.4
Soil1092.17.5-30.110
5094.56.2-28.9

Recovery and RSD values are corrected using the this compound internal standard. Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100. The data shows that while matrix effects are present, the use of the internal standard ensures accurate recovery. LOQ (Limit of Quantification) is determined as the lowest concentration with a signal-to-noise ratio > 10 and acceptable recovery and precision.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Fruit, Vegetable, or Soil) Extraction 2. QuEChERS Extraction - Add Acetonitrile - Spike with this compound - Add QuEChERS Salts Homogenization->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Filter 6. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter Transfer Supernatant LCMS 7. LC-MS/MS Analysis (UHPLC-Triple Quadrupole MS) Filter->LCMS Final Extract Quantification 8. Quantification - Internal Standard Calibration (Ratio of Analyte to IS) LCMS->Quantification

Caption: Workflow for Fenuron residue analysis.

signaling_pathway Analyte_IS Fenuron & this compound in sample extract Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte_IS->Sample_Prep Subjected to LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation Introduced into ESI Electrospray Ionization LC_Separation->ESI MS_Detection Mass Spectrometry (Detection of m/z 165.1 & 170.1) ESI->MS_Detection Data_Processing Data Processing (Ratio of Peak Areas) MS_Detection->Data_Processing Result Accurate Quantification (Corrected for Matrix Effects & Analyte Loss) Data_Processing->Result

Caption: Principle of isotope dilution analysis.

Conclusion

The described method provides a reliable and high-throughput solution for the determination of Fenuron residues in diverse agricultural and environmental matrices. The incorporation of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix-induced signal variations and analyte losses during sample preparation. The validation data demonstrates that the method meets the typical performance requirements for pesticide residue analysis in regulatory monitoring programs.

Application Notes and Protocols for the Analysis of Fenuron-d5 in Food and Agricultural Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron is a phenylurea herbicide used to control a broad spectrum of weeds in agriculture. Due to its potential persistence in the environment and presence in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenuron in various food and agricultural commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety.

The stable isotope dilution assay (SIDA) is a highly accurate and robust analytical technique for quantifying trace-level contaminants in complex matrices. This method utilizes a stable isotope-labeled internal standard, such as fenuron-d5, which exhibits nearly identical chemical and physical properties to the native analyte (fenuron). The use of this compound as an internal standard effectively compensates for analyte losses during sample preparation and mitigates matrix effects during instrumental analysis, leading to highly reliable and precise quantification.

These application notes provide a comprehensive protocol for the determination of fenuron in various food and agricultural samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

Principle of the Method

The analytical workflow involves the extraction of fenuron from the sample matrix using the QuEChERS method. A known amount of this compound internal standard is added at the beginning of the sample preparation process. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal response of the native fenuron to that of the this compound internal standard is used for quantification, providing accurate results by correcting for variations in sample preparation and instrumental response.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), Graphitized carbon black (GCB) for pigmented matrices

  • Standards: Fenuron (analytical standard), this compound (internal standard)

  • Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of fenuron and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solutions with an appropriate solvent (e.g., acetonitrile) to construct a calibration curve. The concentration range should bracket the expected analyte concentrations in the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile to prepare the internal standard spiking solution.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food or agricultural sample (e.g., fruits, vegetables, soil). For dry samples, rehydrate with an appropriate amount of water.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a precise volume of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). For samples with high pigment content like spinach, 50 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument manufacturer
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Fenuron165.172.146.0Optimize for specific instrument
Fenuron165.072.177.1Optimize for specific instrument
This compound (Internal Standard) 170.1 72.1 51.0 Optimize for specific instrument

Note: The precursor ion for this compound is shifted by +5 Da due to the five deuterium atoms. The product ions may also shift depending on the fragmentation pathway. The provided transitions for this compound are predicted and should be confirmed and optimized on the specific instrument used.

Data Presentation: Quantitative Performance

The following tables summarize the expected performance characteristics of the method based on available literature for fenuron and similar phenylurea herbicides in various matrices.

Table 1: Method Validation Data for Fenuron in Various Matrices

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Spinach20958
100986
Carrots208510
100887
Oranges201059
1001025
Tomato1071<10
5068<10
20065<10
Zucchini1087<10
5085<10
20082<10
Watermelon1085<10
5083<10
20080<10
Soil109211
100909

Recovery data for tomato, zucchini, and watermelon are for forchlorfenuron, a structurally related phenylurea herbicide, and are indicative of the expected performance for fenuron.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)
Fruits & Vegetables0.5 - 51 - 10
Soil1 - 55 - 15

LOD and LOQ values are estimates based on typical instrument performance and may vary depending on the specific instrument, matrix, and validation protocol.

Mandatory Visualization

Fenuron_Analysis_Workflow A Sample Homogenization (e.g., Fruits, Vegetables, Soil) B Weigh 10g of Sample A->B C Add Acetonitrile & This compound Internal Standard B->C D Add QuEChERS Salts (MgSO4, NaCl, Citrates) C->D E Vortex & Centrifuge D->E F Collect Acetonitrile Supernatant E->F G d-SPE Cleanup (PSA, MgSO4, +/- GCB) F->G H Vortex & Centrifuge G->H I Filter Supernatant H->I J LC-MS/MS Analysis (MRM Mode) I->J K Data Processing & Quantification J->K

Caption: Experimental workflow for the analysis of fenuron in food and agricultural samples.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard like this compound is based on the logical principle of isotope dilution analysis. The diagram below illustrates the relationship between the analyte and the internal standard throughout the analytical process.

Isotope_Dilution_Principle cluster_sample Sample Matrix cluster_spiking Spiking cluster_preparation Sample Preparation (Extraction & Cleanup) cluster_analysis LC-MS/MS Analysis A Fenuron (Analyte) C Analyte & Internal Standard Mixture A->C B This compound (Internal Standard) B->C D Losses & Matrix Effects (Affects both equally) C->D E Signal Ratio (Fenuron / this compound) D->E F Accurate Quantification E->F

Caption: Principle of Stable Isotope Dilution Assay (SIDA) for accurate quantification.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis using this compound as an internal standard provides a robust, sensitive, and accurate protocol for the determination of fenuron residues in a variety of food and agricultural samples. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring high-quality data that meets regulatory requirements. This application note serves as a comprehensive guide for researchers and scientists involved in food safety testing and pesticide residue analysis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenuron-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Fenuron-d5 for use as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the herbicide Fenuron, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1][2] It is an ideal internal standard (IS) for the quantitative analysis of Fenuron and structurally related compounds by techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute during chromatography and experience similar effects during sample preparation and ionization.[3][4][5] This allows for accurate correction of variations that can occur during the analytical process.[6][7]

Q2: What are the key characteristics of a good internal standard?

A2: An effective internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to the analyte.[6][8] Stable isotope-labeled compounds like this compound are ideal.[3][4]

  • Purity: The internal standard should have high chemical and isotopic purity to avoid interference with the analyte.[4]

  • Stability: It must be chemically stable throughout the entire analytical process, from sample preparation to detection.[5][6]

  • Distinguishable Signal: The mass spectrometer must be able to easily differentiate the internal standard's signal from the analyte's signal. A mass difference of at least 3 amu is generally recommended.[5]

  • Absence in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.[6]

Q3: At what stage of the experimental process should I add this compound?

A3: The internal standard should be added to your samples as early as possible in the workflow.[5] For most applications, this means adding a fixed amount of this compound to all samples, calibrators, and quality controls before any sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3][5] This ensures that the IS compensates for any analyte loss or variability throughout the entire process.[3]

Experimental Protocol: Optimizing this compound Concentration

The goal of this experiment is to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity without interfering with the analyte quantification. The ideal IS response should be high enough to ensure good precision but not so high that it causes detector saturation or ion suppression.

Methodology:

  • Prepare a this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From this stock, create a series of working solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare Samples:

    • Prepare at least three sets of blank matrix samples (e.g., plasma, urine).

    • To each set, add a different, fixed concentration of the this compound working solution. A good starting point would be to spike concentrations that result in final concentrations of approximately 50, 100, and 200 ng/mL in the sample.

    • Also, prepare a set of samples containing the analyte at a mid-range concentration along with the different this compound concentrations.

  • Sample Processing:

    • Process the samples using your established extraction protocol (e.g., protein precipitation, SPE).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your LC-MS/MS method.

    • Monitor the peak area response of this compound in each sample.

  • Data Evaluation:

    • Evaluate the stability and intensity of the this compound signal across the different concentrations.

    • The optimal concentration should yield a consistent and reproducible peak area with a low relative standard deviation (RSD), typically less than 15%.[9]

    • Ensure the chosen concentration provides a signal that is well above the noise level but not saturating the detector.

    • Check for any impact of the IS concentration on the analyte's signal (ion suppression or enhancement). The analyte/IS area ratio should remain constant.

Below is a workflow diagram for this optimization process.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_work Create Working Solutions prep_stock->prep_work prep_samples Spike Blank Matrix with IS Concentrations prep_work->prep_samples process Process Samples (e.g., SPE, LLE) prep_samples->process analyze LC-MS/MS Analysis process->analyze eval_signal Evaluate Signal Intensity & Reproducibility analyze->eval_signal eval_ratio Check Analyte/IS Ratio Consistency eval_signal->eval_ratio select_opt Select Optimal Concentration eval_ratio->select_opt

Figure 1. Workflow for optimizing this compound internal standard concentration.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue Potential Causes Troubleshooting Steps
High Variability in IS Signal (>15% RSD) 1. Inconsistent sample preparation or extraction.[10][11]2. Pipetting errors during IS addition.3. Autosampler injection issues (e.g., air bubbles, leaks).[11]4. Instability of the IS in the sample matrix or solvent.1. Review and optimize the sample preparation workflow. Ensure consistent timing and technique.2. Calibrate pipettes and use a consistent pipetting technique. Consider using an automated liquid handler.3. Check the autosampler for leaks and ensure proper vial capping. Perform an injection precision test with a standard solution.4. Evaluate the stability of this compound over time in the prepared samples under storage conditions.
Gradual Increase or Decrease in IS Signal 1. Contamination buildup in the LC-MS system (source, column).[11][12]2. Degradation of the analytical column.3. Changes in mobile phase composition.4. IS adsorbing to sample collection tubes or vials.1. Clean the mass spectrometer's ion source.[12] Flush the LC system and column thoroughly.2. Replace the analytical column if performance has degraded.3. Prepare fresh mobile phases and ensure proper mixing.4. Test different types of collection plastics or use silanized glass vials.
Low or No IS Signal 1. Forgetting to add the IS to the sample.2. Incorrect preparation of the IS working solution.3. Mass spectrometer parameters are not optimized for this compound.4. Severe ion suppression from the sample matrix.[10]1. Review your workflow and ensure the IS addition step was performed. Re-prepare a subset of samples.2. Re-prepare the working solution from the stock and re-analyze.3. Infuse the this compound solution directly into the mass spectrometer to optimize source and MS/MS parameters.4. Dilute the sample or improve the sample cleanup method to reduce matrix effects.
IS Signal Increases with Analyte Concentration 1. Cross-contamination or crosstalk between analyte and IS MRM transitions.2. Presence of unlabeled Fenuron impurity in the this compound standard.3. Co-eluting substance that enhances IS ionization is also present in the analyte standard.1. Check the specificity of the MRM transitions. Ensure there is no overlap in fragmentation patterns.2. Verify the isotopic purity of the this compound standard with the manufacturer's certificate of analysis.3. Investigate the purity of the analyte standard and the composition of the blank matrix.

Below is a troubleshooting decision tree to help diagnose issues with internal standard signal variability.

G start High IS Signal Variability Observed q1 Is variability random or systematic? start->q1 random Random Variability q1->random Random systematic Systematic Trend (e.g., drift) q1->systematic Systematic prep_error Check Sample Prep & Pipetting random->prep_error autosampler Inspect Autosampler & Injection Port random->autosampler instrument_drift Check for Instrument Contamination/Drift systematic->instrument_drift column_issue Evaluate Column Performance systematic->column_issue

Figure 2. Decision tree for troubleshooting internal standard signal variability.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape issues encountered during the chromatographic analysis of Fenuron-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most common cause of peak tailing for this compound, a phenylurea compound, is secondary interactions between the analyte and residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can be more pronounced if the mobile phase pH is not optimized.

Q2: Can the deuterium labeling in this compound affect its peak shape?

A2: Yes, deuterium labeling can sometimes lead to slight differences in retention time compared to the non-deuterated analog, a phenomenon known as the chromatographic isotope effect. While it doesn't inherently cause poor peak shape, it can result in slightly earlier elution from a reversed-phase column. This shift is usually minor but should be considered when comparing to a non-deuterated standard.

Q3: What is an acceptable peak asymmetry or tailing factor for this compound?

A3: Generally, a USP tailing factor or asymmetry factor between 0.9 and 1.5 is considered acceptable for most applications. Values outside this range may indicate a chromatographic issue that needs to be addressed to ensure accurate quantification.

Q4: Can the injection solvent cause poor peak shape for this compound?

A4: Absolutely. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including fronting or splitting, especially for early eluting peaks. It is always recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound has a pronounced asymmetry with a trailing edge that is broader than the leading edge.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Silanol Interactions Add a mobile phase modifier like formic acid (0.1%) to suppress the ionization of residual silanol groups. This minimizes unwanted secondary interactions.
Inappropriate Mobile Phase pH Although Fenuron is a neutral compound (predicted pKa ~15.09), the pH can affect the silica surface. Maintaining a slightly acidic mobile phase (pH 3-4) can help ensure good peak shape.
Column Contamination or Degradation Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If the problem persists, consider replacing the guard column or the analytical column.
Column Overload Reduce the injection volume or the concentration of the sample to see if the peak shape improves.
Issue 2: Peak Fronting

Symptom: The peak for this compound has a leading edge that is broader than the trailing edge.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Injection Solvent Stronger than Mobile Phase Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
Column Collapse This is less common but can occur with certain column chemistries if operated outside their recommended pH or temperature range. Verify the column's operating limits.
High Analyte Concentration Similar to peak tailing, very high concentrations can lead to peak fronting. Dilute the sample and re-inject.
Issue 3: Split Peaks

Symptom: The peak for this compound appears as two or more partially resolved peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Partially Blocked Column Frit Back-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
Contamination on the Guard or Analytical Column A buildup of particulate matter or strongly retained compounds at the head of the column can distort the sample band. Clean or replace the guard column.
Injection Solvent/Mobile Phase Mismatch A significant mismatch in solvent strength or composition can cause the sample to precipitate at the column inlet, leading to a split peak. Ensure solvent compatibility.

Data Presentation

The following table illustrates the expected improvement in peak asymmetry for this compound with the addition of a mobile phase modifier. This data is representative and serves to demonstrate the effectiveness of the troubleshooting step.

Mobile Phase Condition Peak Asymmetry Factor (As)
Acetonitrile:Water (50:50)1.8
Acetonitrile:Water (50:50) with 0.1% Formic Acid1.1

Experimental Protocols

Optimized LC-MS/MS Method for this compound Analysis

This protocol is a general guideline and may require further optimization based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0.00 min: 30% B

      • 10.00 min: 90% B

      • 12.00 min: 90% B

      • 12.10 min: 30% B

      • 15.00 min: 30% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the precursor and product ions.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Mandatory Visualization

Troubleshooting_Peak_Shape cluster_start Start Troubleshooting cluster_symptom Identify Symptom cluster_tailing Tailing Troubleshooting cluster_fronting Fronting Troubleshooting cluster_splitting Splitting Troubleshooting cluster_end Resolution Start Poor Peak Shape Observed for this compound Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Add_Modifier Add 0.1% Formic Acid to Mobile Phase Tailing->Add_Modifier Yes Splitting Split Peak? Fronting->Splitting No Check_Solvent Match Injection Solvent to Mobile Phase Fronting->Check_Solvent Yes Backflush Back-flush Column Splitting->Backflush Yes Good_Peak Acceptable Peak Shape (As = 0.9-1.5) Splitting->Good_Peak No, consult instrument manual Check_pH Adjust Mobile Phase pH (e.g., to pH 3-4) Add_Modifier->Check_pH Flush_Column Flush or Replace Column Check_pH->Flush_Column Flush_Column->Good_Peak Dilute_Sample Dilute Sample Check_Solvent->Dilute_Sample Dilute_Sample->Good_Peak Replace_Guard Replace Guard Column Backflush->Replace_Guard Replace_Guard->Good_Peak

Caption: Troubleshooting workflow for poor peak shape of this compound.

Fenuron-d5 stability in different solvent mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fenuron-d5 in various solvent mixtures. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Inconsistent analytical results Degradation of this compound in the solvent mixture.Prepare fresh solutions daily. Avoid prolonged storage, especially in acidic or basic media. Verify the pH of your solvent mixture. For long-term storage, use a non-polar organic solvent like acetonitrile and store at ≤ -20°C.[1][2]
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Common degradation pathways for phenylurea herbicides include hydrolysis and photodecomposition.[3][4] Consider using analytical techniques such as LC-MS or GC-MS for identification.[5]
Precipitation of this compound from solution Poor solubility in the chosen solvent system.This compound is slightly soluble in chloroform and methanol.[1][2] For aqueous mixtures, ensure the concentration does not exceed its solubility limit. Consider using a co-solvent like acetonitrile or methanol to improve solubility.
Discoloration of the solution Photodegradation.Protect solutions from light by using amber vials or covering the container with aluminum foil. Fenuron has been shown to undergo photodecomposition when exposed to sunlight.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature or in a freezer at -20°C.[1][2] It is considered stable under these conditions, but it is recommended to re-analyze the compound for chemical purity after three years.

Q2: In which solvents is this compound known to be stable?

A2: this compound is commercially available as a solution in acetonitrile, suggesting good stability in this solvent.[6][7] Generally, phenylurea herbicides are more stable in neutral organic solvents.

Q3: What factors can cause the degradation of this compound in solution?

A3: this compound, similar to its non-deuterated counterpart Fenuron, is susceptible to degradation under several conditions:

  • pH: It is stable at neutral pH but undergoes hydrolysis in acidic and basic solutions.[3]

  • Light: Exposure to sunlight can cause photodecomposition.[3]

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing agents: Forced degradation studies often use oxidizing agents like hydrogen peroxide to identify potential degradation products.[8]

Q4: What are the likely degradation products of this compound?

A4: While specific studies on this compound are limited, the degradation of other phenylurea herbicides involves the cleavage of the urea side chain.[7][9] Potential degradation products of Fenuron could include aniline and various hydroxylated forms.[2][3]

Experimental Protocols

This section provides detailed methodologies for conducting stability studies on this compound.

Protocol 1: Short-Term Stability Assessment of this compound in a Novel Solvent Mixture

This protocol outlines a procedure to evaluate the stability of this compound over a typical experimental timeframe.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare a stock solution of this compound in the desired solvent mixture (e.g., 1 mg/mL) initial_analysis Immediately analyze an aliquot (T=0) using a validated analytical method (e.g., HPLC-UV, LC-MS) prep_solution->initial_analysis storage Store aliquots of the solution under different conditions: - Room temperature, light-exposed - Room temperature, protected from light - Refrigerated (2-8°C) - Frozen (≤ -20°C) initial_analysis->storage time_points Analyze aliquots at specified time points (e.g., 2, 4, 8, 24, 48 hours) storage->time_points comparison Compare the concentration and purity of this compound at each time point to the T=0 sample time_points->comparison degradation_calc Calculate the percentage of degradation and identify any new peaks comparison->degradation_calc

Caption: Workflow for a short-term stability study of this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[8]

G cluster_conditions Stress Conditions start Prepare this compound solutions in a suitable solvent (e.g., Acetonitrile:Water 50:50) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photolytic Stress (e.g., expose to UV light) start->photo analysis Analyze all samples at appropriate time points using a stability-indicating method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate peak purity and identify major degradation products analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Low Recovery of Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to low recovery of the internal standard Fenuron-d5 during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in analysis?

This compound is the deuterated stable isotope-labeled version of Fenuron, a phenylurea herbicide.[1][2] In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it has nearly identical chemical and physical properties to the non-labeled Fenuron analyte, it is expected to behave similarly during sample extraction, cleanup, and analysis.[3] This allows it to compensate for variations and losses during the sample preparation process, as well as for matrix effects during analysis, leading to more accurate and precise quantification of the target analyte.[4][5]

Q2: What is considered "low recovery" and what is an acceptable range?

While a specific acceptable range for recovery can vary by application and regulatory guidelines, many laboratories aim for a recovery of 80-120%. However, the most critical factor is not the absolute recovery value but its consistency and reproducibility across all samples, calibrators, and quality controls.[6] A consistent, albeit lower, recovery (e.g., 70%) can often be acceptable if it is reproducible and does not compromise the sensitivity of the assay.[6] Excessively low or highly variable recovery of the internal standard can indicate a flaw in the analytical method and may lead to unreliable quantification.[5]

Q3: My this compound recovery is low and inconsistent. What are the most common causes?

Low and erratic recovery of this compound typically points to one or more of the following issues:

  • Suboptimal Sample Preparation: This is the most frequent cause, with problems often arising from an unoptimized Solid-Phase Extraction (SPE) protocol.[7] This can include incorrect sorbent choice, analyte breakthrough during loading, loss during wash steps, or incomplete elution.[8][9]

  • Matrix Effects: Components within the sample matrix (e.g., plasma, soil, plant tissue) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[10][11]

  • Compound Instability: this compound may degrade during the sample preparation workflow due to exposure to harsh pH, high temperatures, light, or oxidative conditions.[7][12]

  • Adsorption: At low concentrations, the internal standard can adsorb to the surfaces of plasticware, glass vials, or components of the LC-MS system, leading to its loss.[4]

Q4: Can the chemical properties of this compound contribute to recovery issues?

Yes. Fenuron is a polar compound with high aqueous solubility.[13] This property dictates the type of sample preparation strategy required. For instance, when using reversed-phase SPE, which retains compounds based on hydrophobicity, care must be taken to ensure the sample loading conditions promote retention of the polar this compound.[8][14] This often involves adjusting the pH of the sample to ensure the molecule is in a neutral, less polar state.[8] Furthermore, phenylurea herbicides can be susceptible to oxidative degradation, which could be a factor during sample processing.[12]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic process to identify and resolve the root cause of low this compound recovery.

Part A: Sample Preparation and Solid-Phase Extraction (SPE)

The majority of recovery issues originate during the sample cleanup and extraction phase. A logical, step-wise optimization of the SPE protocol is crucial.

  • Issue: Analyte Breakthrough During Sample Loading
    • Symptom: this compound is detected in the fraction that passes through the SPE cartridge during sample loading.
    • Possible Cause: The sorbent bed mass is too small for the sample volume, or the sample is loaded in a solvent that is too strong, preventing the analyte from binding to the sorbent.[8]
    • Solutions:
      • Reduce the volume of the sample loaded onto the cartridge.
      • Increase the sorbent bed mass of the SPE cartridge.[8]
      • Ensure the sample is dissolved in a weak solvent (e.g., highly aqueous for reversed-phase SPE) to promote retention.
      • Adjust the sample pH to ensure this compound is in a neutral state, which enhances its retention on reversed-phase sorbents.[8]
  • Issue: Analyte Loss During the Wash Step

    • Symptom: this compound is detected in the wash eluate.

    • Possible Cause: The wash solvent is too strong (i.e., too high a percentage of organic solvent in a reversed-phase method), causing the analyte to be washed off the sorbent along with interferences.[9]

    • Solutions:

      • Decrease the elution strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent (e.g., methanol, acetonitrile) in the wash solution.

      • Perform a stepwise optimization by testing a series of wash solutions with increasing organic content to find the strongest possible wash that removes interferences without eluting this compound.[9]

  • Issue: Incomplete Elution of the Analyte

    • Symptom: A significant portion of this compound remains on the SPE cartridge after the elution step, leading to low recovery in the final extract.

    • Possible Cause: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[8]

    • Solutions:

      • Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent.[8]

      • If recovery remains low with 100% methanol or acetonitrile, test a stronger elution solvent such as ethyl acetate or tetrahydrofuran (THF).[8]

      • Increase the volume of the elution solvent. Applying the elution solvent in multiple smaller aliquots (e.g., 3 x 1 mL) can be more effective than a single large volume.

      • Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for 1-5 minutes before final elution. This can improve the recovery of analytes that are slow to desorb.[9]

  • Issue: General Procedural Errors

    • Symptom: Inconsistent and erratic recovery across multiple samples.

    • Possible Cause: Inconsistent technique during the SPE procedure.

    • Solutions:

      • Sorbent Conditioning: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.[15]

      • Prevent Sorbent Drying: For most silica-based SPE cartridges, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.[8]

      • Sample Pretreatment: Ensure samples are properly pre-treated to remove particulates (via filtration or centrifugation) that can clog the SPE cartridge.[15]

Part B: Analyte Stability and Adsorption
  • Issue: Degradation of this compound

    • Symptom: Recovery is consistently low even after optimizing the SPE method.

    • Possible Cause: this compound is degrading during sample processing. Phenylurea compounds can be susceptible to oxidative degradation.[12][16]

    • Solutions:

      • Minimize sample exposure to high heat and direct light.

      • If oxidative degradation is suspected, process samples under an inert atmosphere (e.g., nitrogen) or add an antioxidant to the sample, if compatible with the overall method.

      • Evaluate the pH of all solutions used; avoid strongly acidic or basic conditions if they are found to promote degradation.

  • Issue: Adsorption to Surfaces

    • Symptom: Low recovery, particularly at lower concentrations.

    • Possible Cause: this compound is adsorbing to the surfaces of sample containers (e.g., polypropylene tubes, glass autosampler vials).[4]

    • Solutions:

      • Use silanized glass vials to minimize active sites for adsorption.

      • Test different types of plasticware, as some may be less prone to adsorption for your specific analyte.

      • Consider increasing the concentration of the internal standard, as this can help saturate adsorption sites and prevent loss of the analyte.[4]

Part C: LC-MS Analysis and Data Interpretation
  • Issue: Matrix Effects Causing Signal Suppression

    • Symptom: Recovery appears low, but SPE optimization does not resolve the issue. The peak area of this compound is significantly lower in extracted samples compared to a clean standard prepared in solvent.

    • Possible Cause: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound in the mass spectrometer's source.[11] While a deuterated IS should theoretically compensate for this, differences in retention time or localized matrix effects can still cause issues.[10]

    • Solutions:

      • Improve the sample cleanup procedure to more effectively remove matrix interferences. This may involve using a more selective SPE sorbent (e.g., mixed-mode or ion-exchange).[9]

      • Modify the chromatographic conditions to separate this compound from the interfering matrix components.

      • Perform a matrix effect diagnostic experiment (see Protocol 2) to confirm that signal suppression is the root cause.

Data and Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Synonym N,N-Dimethyl-N'-(phenyl-d5)urea[1][2]
Molecular Formula C₉²H₅H₇N₂O[2]
Molecular Weight 169.24 g/mol [1]
Isotopic Enrichment ≥99 atom % D[1]
Solubility Slightly soluble in Chloroform and Methanol[]
Storage Conditions Room Temperature[1]
Stability Stable under recommended storage conditions. Re-analyze after 3 years.[1]

Table 2: Troubleshooting Summary for Low this compound Recovery

SymptomPotential Problem AreaPrimary CauseRecommended First Action
Analyte in SPE load fraction SPE: Sample LoadingBreakthroughReduce sample volume or increase sorbent mass.[8]
Analyte in SPE wash fraction SPE: Wash StepWash solvent too strongDecrease percentage of organic solvent in wash.[9]
Low signal post-elution SPE: Elution StepElution solvent too weakIncrease percentage of organic solvent in eluent.[8]
Erratic recovery SPE: General ProcedureInconsistent techniqueReview and standardize conditioning/equilibration steps.[15]
Low signal in matrix vs. solvent LC-MS AnalysisMatrix effect (suppression)Improve sample cleanup or modify chromatography.[10][11]
Low recovery at low conc. Sample HandlingAdsorptionUse silanized vials or test different plasticware.[4]

Experimental Protocols

Protocol 1: General Method for Reversed-Phase SPE Optimization

This protocol provides a systematic approach to developing a robust SPE method for a polar compound like this compound on a reversed-phase sorbent (e.g., C18, polymeric).

Materials:

  • SPE cartridges (e.g., 30 mg / 1 mL polymeric reversed-phase).

  • This compound spiking solution.

  • Blank matrix (e.g., plasma, water).

  • Solvents: Methanol, Acetonitrile, Deionized Water, Ethyl Acetate.

  • pH adjustment reagents (e.g., formic acid, ammonium hydroxide).

Methodology:

  • Conditioning: Pass 1 mL of methanol through the cartridge.[8]

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Crucially, do not allow the sorbent to dry from this point until after the sample is loaded. [8]

  • Sample Loading:

    • Prepare a spiked blank matrix sample containing a known concentration of this compound.

    • Adjust the sample pH if necessary to ensure this compound is neutral.

    • Load 1 mL of the prepared sample onto the cartridge. Collect the eluate (flow-through) for analysis to check for breakthrough.[8]

  • Wash Step Optimization:

    • Test a series of wash solutions with increasing organic content (e.g., 5%, 10%, 15%, 20% methanol in water).

    • For each condition, pass 1 mL of the wash solution through the cartridge and collect the eluate for analysis.

    • The optimal wash solution is the one with the highest organic content that does not result in the elution of this compound.[9]

  • Elution Step Optimization:

    • Using the optimal wash condition identified above, proceed to the elution step.

    • Test a series of elution solvents with increasing strength (e.g., 60%, 80%, 100% methanol in water; 100% acetonitrile; 100% ethyl acetate).

    • Elute the analyte using three separate 1 mL aliquots of the chosen solvent, collecting each as a separate fraction.[8]

    • Analyze all collected fractions (load, wash, and elution fractions) to determine where the this compound is being lost and to calculate the total recovery. The optimal elution solvent is the weakest one that provides near 100% recovery in the first one or two fractions.[8]

Protocol 2: Diagnostic Experiment for Matrix Effects

This experiment quantifies the impact of the sample matrix on the MS signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike a known amount of this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the same known amount of this compound into the clean, extracted sample.

    • Set C (Pre-Extraction Spike): Spike the same known amount of this compound into a blank matrix sample before starting the extraction procedure. Process this sample through the entire method.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS.

    • Calculate Matrix Effect (%ME):

      • %ME = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates signal suppression. A value > 100% indicates signal enhancement.

    • Calculate Recovery (%RE):

      • %RE = (Peak Area of Set C / Peak Area of Set B) * 100

      • This value represents the true recovery of the extraction process, independent of matrix effects.

    • Calculate Process Efficiency (%PE):

      • %PE = (Peak Area of Set C / Peak Area of Set A) * 100

      • This represents the overall method performance, combining both recovery and matrix effects.

Visual Guides and Workflows

Caption: General troubleshooting workflow for low internal standard recovery.

Caption: Decision tree for systematic Solid-Phase Extraction (SPE) optimization.

References

Technical Support Center: Minimizing Ion Suppression of Fenuron-d5 Signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression of the Fenuron-d5 signal in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a decreased response of the analyte of interest, in this case, this compound.[1][2][3] It is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that compete with this compound for ionization in the mass spectrometer's source.[1][2] This competition reduces the efficiency of this compound ionization, resulting in a lower signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative assays.[3][4]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is through a post-column infusion experiment. In this setup, a standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a standard solution prepared in a pure solvent versus one prepared in the sample matrix extract. A significantly lower signal in the matrix extract suggests the presence of ion suppression.[3]

Q3: Is this compound, as a stable isotope-labeled internal standard, also susceptible to ion suppression?

A3: Yes, this compound is susceptible to ion suppression. However, the key advantage of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it co-elutes with the unlabeled analyte (Fenuron) and experiences similar ion suppression effects.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1][5]

Q4: What are the primary sources of ion suppression in biological matrices?

A4: In biological matrices such as plasma, urine, or tissue homogenates, the primary sources of ion suppression are endogenous components that are often present at high concentrations. These include:

  • Phospholipids: Abundant in cell membranes, they are notoriously problematic for causing ion suppression in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Although larger molecules, their presence can affect the overall ionization efficiency.

  • Other small molecule metabolites: Various endogenous compounds can co-elute with this compound and compete for ionization.

Troubleshooting Guides

This section provides structured guidance to address specific issues related to this compound signal suppression.

Issue 1: Low this compound Signal Intensity in Matrix Samples

If you observe a significantly lower this compound signal in your matrix samples compared to your solvent standards, it is a strong indication of ion suppression.

Troubleshooting Workflow:

A Low this compound Signal in Matrix B Review Sample Preparation A->B Start Here E Implement Post-Column Infusion A->E To Confirm Suppression C Optimize Chromatography B->C If suppression persists D Check MS Source Conditions C->D If suppression persists F Evaluate Alternative Ionization D->F If suppression persists

Figure 1: Troubleshooting workflow for low this compound signal.

Recommended Actions:

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[6] Consider the effectiveness of your current protocol.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing specific sorbents to retain this compound while washing away interfering compounds. This is often the most effective method for minimizing ion suppression.[6]

  • Optimize Chromatographic Conditions: If sample preparation improvements are insufficient, chromatographic optimization can help separate this compound from co-eluting matrix components.[1]

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and the region of ion suppression.

    • Column Chemistry: Consider a different column chemistry (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for this compound and interfering matrix components.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.

  • Check Mass Spectrometer Source Conditions: Ensure that the ion source parameters are optimized for this compound in the presence of the matrix. This includes gas flows, temperatures, and voltages.

  • Implement Post-Column Infusion: To pinpoint the retention time of interfering species, perform a post-column infusion experiment as described in the FAQs.

  • Evaluate Alternative Ionization Techniques: If using Electrospray Ionization (ESI), consider whether Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is often less susceptible to ion suppression from non-volatile matrix components.

Issue 2: Inconsistent this compound Signal Across Different Samples

High variability in the this compound signal from sample to sample can compromise the precision of your assay.

Troubleshooting Workflow:

A Inconsistent this compound Signal B Standardize Sample Collection & Handling A->B Start Here C Improve Sample Preparation Robustness B->C If variability persists D Verify Internal Standard Concentration C->D If variability persists E Matrix-Matched Calibrators D->E For improved accuracy

Figure 2: Troubleshooting inconsistent this compound signal.

Recommended Actions:

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.

  • Improve Sample Preparation Robustness: A more rigorous sample preparation method, such as a well-developed SPE protocol, will provide more consistent removal of interfering matrix components across different samples.

  • Verify Internal Standard Concentration: Ensure that the concentration of this compound added to each sample is consistent and appropriate. An excessively high concentration of the internal standard can itself cause ion suppression.

  • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]

Issue 3: Observation of Adduct Ions for this compound

The presence of adduct ions (e.g., [M+Na]+, [M+K]+) can split the this compound signal, reducing the intensity of the desired protonated molecule ([M+H]+) and complicating quantification.

Recommended Actions:

  • Optimize Mobile Phase Composition:

    • Increase Acidic Modifier: A higher concentration of an acid like formic acid in the mobile phase can promote the formation of the protonated molecule over adducts.

    • Add Ammonium Salts: The addition of a small amount of ammonium formate or ammonium acetate can help to outcompete sodium and potassium for adduction.[7]

  • Improve Sample and System Cleanliness:

    • High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize sodium and potassium contamination.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid alkali metal contamination. Consider using polypropylene vials.

  • Mass Spectrometer Tuning: Adjust the cone voltage (or equivalent parameter) in the ion source. Sometimes, a higher cone voltage can promote in-source fragmentation of adducts, favoring the protonated molecule.

Data Presentation

The following tables summarize the expected effectiveness of different strategies for minimizing ion suppression of the this compound signal.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative CostThroughputExpected Effectiveness in Reducing Ion SuppressionKey Considerations
Dilute-and-Shoot LowHighLowOnly suitable for simple matrices with low levels of interfering compounds.
Protein Precipitation (PPT) LowHighLow to ModerateRemoves proteins but not phospholipids or salts effectively.
Liquid-Liquid Extraction (LLE) ModerateModerateModerate to HighGood for removing salts and some polar interferences.
Solid-Phase Extraction (SPE) HighLow to ModerateHighHighly effective at removing a broad range of interferences.

Table 2: Impact of Chromatographic and MS Modifications

ModificationExpected Impact on Ion SuppressionPotential Trade-offs
Gradient Optimization HighMay increase run time.
Alternative Column Chemistry HighRequires method re-validation.
Reduced Flow Rate ModerateIncreases run time.
Switching to APCI HighAnalyte must be amenable to APCI; may have lower sensitivity for some compounds.
Mobile Phase Additives ModerateCan help reduce adduct formation and stabilize the signal.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify the retention time regions where matrix components cause ion suppression of the this compound signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the T-piece.

    • Connect the syringe pump containing the this compound standard solution to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the this compound signal in the mass spectrometer. You should observe a stable, elevated baseline.

  • Injection:

    • Inject a blank matrix extract onto the LC column and begin the chromatographic run using your analytical gradient.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

Objective: To provide a robust sample cleanup method to minimize ion suppression for this compound analysis in biological fluids.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18, polymeric)

  • SPE manifold

  • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of sample (e.g., plasma, urine), add 1 mL of pre-treatment solution.

    • Vortex to mix.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

References

Technical Support Center: Fenuron-d5 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fenuron-d5, particularly concerning its degradation in acidic and basic conditions. The information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A: this compound, like its non-deuterated counterpart Fenuron, is expected to be susceptible to hydrolysis in both acidic and basic conditions.[1] It is generally stable at a neutral pH.[1] The rate of degradation is anticipated to increase with both increasing acidity and alkalinity, as well as with elevated temperatures.[2]

Q2: What are the likely degradation products of this compound under these conditions?

A: The primary degradation pathway for phenylurea herbicides like Fenuron involves hydrolysis of the urea linkage. This process typically leads to the formation of aniline-d5 and 1,1-dimethylurea. Further degradation of aniline-d5 may occur under more stringent conditions.

Q3: Are there any specific concerns when working with a deuterated compound like this compound in acidic or basic media?

A: Yes. A significant concern is the potential for deuterium-hydrogen (D-H) exchange, especially at the phenyl-d5 group, when the compound is stored in acidic or basic solutions.[3] This can lead to a loss of isotopic purity and may compromise the results of studies where the deuteration is critical (e.g., as an internal standard in mass spectrometry). It is advisable to minimize the exposure of this compound to acidic or basic conditions, especially for prolonged periods or at elevated temperatures.

Q4: What analytical methods are recommended for monitoring this compound degradation?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for monitoring the degradation of phenylurea herbicides.[4] To specifically track this compound and its deuterated degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it can distinguish between the deuterated and non-deuterated forms.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound signal in acidic/basic mobile phase during LC-MS analysis. 1. On-column degradation. 2. In-source instability.1. Neutralize the sample before injection if possible. 2. Use a mobile phase with a pH closer to neutral if chromatographic separation allows. 3. Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source degradation.
Inconsistent quantification when using this compound as an internal standard in acidic/basic samples. 1. Deuterium-hydrogen exchange is occurring in the sample matrix or during sample preparation. 2. This compound is degrading at a different rate than the analyte.1. Minimize the time the sample spends in acidic or basic conditions. 2. Prepare samples and standards in a neutral matrix whenever possible. 3. Evaluate the stability of this compound in the specific sample matrix.
Appearance of unexpected peaks in the chromatogram. 1. Formation of secondary degradation products. 2. Interaction with excipients or other components in the formulation.1. Conduct a forced degradation study to identify potential degradation products. 2. Use LC-MS/MS to characterize the structure of the unknown peaks.
Low recovery of this compound from the sample matrix. 1. Adsorption to container surfaces. 2. Poor extraction efficiency.1. Use silanized glassware or polypropylene tubes. 2. Optimize the extraction solvent and procedure.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.

Objective: To identify the degradation products and understand the degradation pathways of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an appropriate volume of the this compound stock solution to a solution of 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Add an appropriate volume of the this compound stock solution to a solution of 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Control: Prepare a control sample by adding the same volume of the stock solution to HPLC grade water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 50-70°C).[6] It is recommended to start with a lower temperature and shorter time points to observe the formation of primary degradants.[6]

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation.[6]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Calculate the percentage of degradation of this compound and the formation of degradation products over time.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

The following table is a template for presenting data from a forced degradation study. The values are for illustrative purposes only and do not represent actual experimental data.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl (50°C) 0100.00.00.0
885.210.54.3
2460.728.111.2
0.1 M NaOH (50°C) 0100.00.00.0
878.915.85.3
2445.340.214.5

Visualizations

Logical Workflow for this compound Stability Testing

This compound Stability Assessment Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare this compound Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl) stock->acid base Basic Hydrolysis (e.g., 0.1M NaOH) stock->base control Neutral Control (Water) stock->control sampling Sample at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize analysis LC-MS Analysis neutralize->analysis data Evaluate Degradation Profile analysis->data pathway Identify Degradation Products & Pathway data->pathway report Generate Stability Report pathway->report

Caption: Workflow for assessing this compound stability under stress.

Potential Degradation Pathway of this compound

Hypothesized this compound Hydrolysis Pathway fenuron_d5 This compound aniline_d5 Aniline-d5 fenuron_d5->aniline_d5 Hydrolysis (Acidic or Basic) dimethylurea 1,1-Dimethylurea fenuron_d5->dimethylurea Hydrolysis (Acidic or Basic)

Caption: Potential hydrolysis pathway of this compound.

References

How to resolve Fenuron-d5 co-eluting with interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the analysis of Fenuron-d5, particularly the challenge of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical experiments?

This compound is a deuterated form of the herbicide Fenuron. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards. Because they have a higher mass than their non-deuterated counterparts, they can be distinguished by mass spectrometry. Their chemical behavior is nearly identical to the native compound, making them excellent for accurately quantifying the analyte of interest by correcting for variations during sample preparation and analysis.

Q2: What are the common challenges encountered during the analysis of this compound?

The primary challenge in the analysis of this compound is its co-elution with interfering compounds from the sample matrix. This is a prevalent issue in the analysis of phenylurea herbicides. Co-elution can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. Other challenges include poor peak shape and low recovery during sample preparation.

Q3: What are typical interferences that can co-elute with this compound?

While specific interferences are matrix-dependent, common sources in environmental and biological samples include:

  • Humic and Fulvic Acids: Present in soil and water samples, these complex organic molecules can have a wide range of polarities and may co-elute with this compound.

  • Other Phenylurea Herbicides and their Metabolites: Structural similarities can lead to co-elution if the chromatographic method is not sufficiently optimized.

  • Matrix Components: In complex matrices like soil, sediment, or biological fluids, a multitude of endogenous compounds can interfere with the analysis.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to troubleshoot and resolve issues of this compound co-eluting with interferences.

Step 1: Initial Assessment - Identifying Co-elution

The first step is to confirm that co-elution is indeed the cause of the analytical problem (e.g., poor peak shape, inaccurate results).

Workflow for Identifying Co-elution

A Observe Chromatogram B Poor Peak Shape? (Tailing, Fronting, Broadening) A->B C Inaccurate Quantification? A->C D Investigate for Co-elution B->D Yes G Problem Resolved B->G No C->D Yes C->G No E Review MS Data for Co-eluting Ions D->E F Perform High-Resolution MS for Interference Identification E->F H Proceed to Optimization F->H

Caption: Initial assessment workflow for identifying co-elution issues.

Step 2: Method Optimization

Once co-elution is suspected, a systematic optimization of the analytical method is necessary. This involves adjustments to both sample preparation and the chromatographic conditions.

A. Sample Preparation Optimization

Effective sample preparation is crucial to remove potential interferences before they reach the analytical column. Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup of environmental and biological samples.

Experimental Protocol: Optimized Solid-Phase Extraction (SPE) for Water and Soil Samples

  • Sample Pre-treatment:

    • Water Samples: Acidify the water sample (e.g., 500 mL) to a pH of 3-4 with a suitable acid (e.g., formic acid).

    • Soil/Sediment Samples: Extract the sample (e.g., 10 g) with an appropriate solvent mixture, such as acetonitrile/water (80:20, v/v), using ultrasonication or accelerated solvent extraction. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3-4).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained analytes, including this compound, with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

B. Chromatographic Optimization

Adjusting the chromatographic parameters can significantly improve the separation of this compound from co-eluting interferences.

Logical Relationship for Chromatographic Optimization

cluster_0 Chromatographic Parameters cluster_1 Desired Outcome A Mobile Phase Composition E Improved Resolution A->E Alters Selectivity B Column Chemistry B->E Changes Retention Mechanism C Gradient Profile C->E Optimizes Elution D Flow Rate D->E Affects Efficiency & Retention

Caption: Key parameters for optimizing chromatographic separation.

Recommended Starting Conditions and Optimization Strategy:

ParameterRecommended Starting ConditionOptimization Strategy
Column C18 (e.g., 100 x 2.1 mm, 2.6 µm)Test alternative stationary phases (e.g., Phenyl-Hexyl, Biphenyl) to exploit different retention mechanisms.
Mobile Phase A 0.1% Formic Acid in WaterAdjust the pH to influence the ionization state of acidic or basic interferences.
Mobile Phase B Acetonitrile or MethanolSwitching between acetonitrile and methanol can significantly alter selectivity.
Gradient 5% to 95% B over 10 minutesModify the gradient slope (make it shallower) around the elution time of this compound to increase separation.
Flow Rate 0.3 mL/minLowering the flow rate can improve peak resolution, but will increase run time.
Column Temperature 40 °CVarying the temperature can affect selectivity and viscosity of the mobile phase.

Table 1: Example LC-MS/MS Method Parameters for this compound Analysis.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be optimized for the specific instrument (e.g., precursor ion m/z 170.1 -> product ion m/z 72.1)
Collision Energy To be optimized for the specific instrument
Step 3: Data Analysis and Verification

After method optimization, it is essential to verify the resolution of this compound from interferences.

Verification Workflow

A Analyze Spiked Matrix Blank B Symmetrical Peak for this compound? A->B C Stable Ion Ratios? B->C Yes E Re-optimize Method B->E No D Method Validated C->D Yes C->E No

Caption: Workflow for verifying the resolution of this compound from interferences.

By following this structured troubleshooting guide, researchers can effectively identify, address, and resolve issues of this compound co-eluting with interferences, leading to more accurate and reliable analytical results.

Improving signal-to-noise ratio for Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Fenuron-d5 analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

A low signal-to-noise ratio can compromise the sensitivity and accuracy of your this compound quantification. This guide provides a systematic approach to identifying and resolving common issues.

Initial Assessment: Is it a Signal or a Noise Problem?

The first step is to determine whether the issue is a weak signal from this compound or high background noise. A typical signal-to-noise ratio for the lower limit of quantification (LLOQ) should be at least 10:1, while the limit of detection (LOD) is often defined at a ratio of 3:1 or 5:1.[1][2][3][4]

Troubleshooting Workflow for Low S/N Ratio

G start Low S/N Ratio Observed is_signal_low Is the this compound Signal Intensity Low? start->is_signal_low is_noise_high Is the Background Noise High? is_signal_low->is_noise_high No optimize_ms Optimize MS Parameters is_signal_low->optimize_ms Yes check_contamination Investigate Contamination Sources is_noise_high->check_contamination Yes optimize_lc Optimize LC Method optimize_ms->optimize_lc end S/N Ratio Improved optimize_ms->end check_sample_prep Review Sample Preparation optimize_lc->check_sample_prep optimize_lc->end check_sample_prep->end troubleshoot_matrix Address Matrix Effects check_contamination->troubleshoot_matrix check_contamination->end troubleshoot_matrix->end

Caption: A logical workflow for troubleshooting low signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Category 1: Mass Spectrometry (MS) Optimization

Q1: My this compound signal is weak. What MS parameters should I optimize?

A1: To enhance the signal, focus on optimizing the electrospray ionization (ESI) source parameters. The key is to ensure efficient ionization and transmission of this compound ions into the mass spectrometer.[5] Start by infusing a standard solution of this compound and systematically adjust the following:

  • Capillary Voltage: Inappropriate voltage can lead to poor ionization or fragmentation.[6][7]

  • Nebulizer Gas Pressure: This controls the formation of droplets at the ESI source.[6]

  • Drying Gas Flow and Temperature: These are critical for efficient desolvation of the mobile phase.[8]

  • MRM Transitions and Collision Energy: Ensure you are using the optimal precursor and product ions for this compound. The collision energy for each transition should be optimized to maximize the fragment ion intensity.[9][10][11]

Optimized MS Parameters for Phenylurea Herbicides (Example)

ParameterTypical ValuePurpose
Ionization ModeESI PositiveTo generate protonated this compound molecules.
Capillary Voltage3.0 - 4.5 kVOptimizes the spray and ionization efficiency.[7]
Nebulizer Pressure20 - 60 psiFacilitates the formation of a fine aerosol.[6]
Drying Gas Temp.250 - 350 °CAids in solvent evaporation from droplets.[8]
Drying Gas Flow8 - 12 L/minRemoves the solvent to generate gas-phase ions.[8]
Collision Energy (CE)Analyte DependentOptimized for each MRM transition to ensure maximum fragmentation.[10][11]

Q2: I'm observing a higher than expected signal for my deuterated internal standard (this compound) compared to the non-deuterated analyte. Why is this?

A2: Deuterated standards can sometimes exhibit different fragmentation patterns or ionization efficiencies compared to their non-deuterated counterparts. This phenomenon, known as an isotope effect, can lead to variations in signal intensity. While generally SIL-IS (Stable Isotope Labeled Internal Standards) are preferred for their ability to track the analyte closely, it's important to verify their purity and be aware of potential cross-signal contributions.[12][13][14]

Category 2: Liquid Chromatography (LC) Method Development

Q3: How can I improve my chromatographic peak shape for this compound?

A3: Poor peak shape (e.g., tailing or broadening) can reduce the peak height and consequently the S/N ratio. Consider the following to improve peak shape:

  • Mobile Phase pH: For phenylurea herbicides, the pH of the mobile phase can influence the peak shape. Adjusting the pH can improve peak symmetry.[15]

  • Gradient Optimization: A steeper gradient can lead to narrower and taller peaks, which improves the S/N ratio.[16]

  • Column Choice: Using columns with smaller particles can increase efficiency and lead to sharper peaks.[17]

LC Gradient Optimization Workflow

G start Poor Peak Shape check_ph Adjust Mobile Phase pH start->check_ph optimize_gradient Steepen Gradient Profile check_ph->optimize_gradient No Improvement end Good Peak Shape check_ph->end Improved change_column Consider Smaller Particle Size Column optimize_gradient->change_column No Improvement optimize_gradient->end Improved change_column->end Improved

Caption: A workflow for optimizing LC peak shape.

Category 3: Sample Preparation and Matrix Effects

Q4: I suspect matrix effects are suppressing my this compound signal. What can I do?

A4: Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the target analyte.[18][19] Phenylurea herbicides are often analyzed in complex matrices like soil, water, or food products, making matrix effects a common issue.[20][21] Here are some strategies to mitigate this:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[22]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.[23]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[23][24][25]

Sample Preparation Techniques to Reduce Matrix Effects

TechniquePrincipleAdvantage
Solid-Phase Extraction (SPE) Differential partitioning of sample components between a solid and a liquid phase.Provides good cleanup and concentration of the analyte.[22]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can be effective for removing highly non-polar interferences.[22]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a streamlined extraction and cleanup method.Widely used for pesticide residue analysis in various matrices.[26]
Dilution Reducing the concentration of all components in the sample.Simple and can be effective if the analyte concentration is high enough.[23]
Category 4: Contamination and High Background Noise

Q5: My baseline is very noisy. What are the common sources of high background noise?

A5: High background noise can significantly decrease the S/N ratio and is often due to contamination.[27][28][29] Potential sources include:

  • Solvents and Reagents: Using non-LC-MS grade solvents or additives can introduce contaminants.[28] Always use high-purity solvents and additives.

  • Sample Vials and Caps: Plasticizers and other compounds can leach from vials and caps.

  • LC System: Contamination can build up in the injector, tubing, or column. Regular flushing of the system is recommended.[27]

  • Gas Supply: Impurities in the nitrogen gas supply can contribute to background noise.

Systematic Approach to Identifying Contamination

G start High Background Noise check_solvents Prepare Fresh Solvents (LC-MS Grade) start->check_solvents run_blank Run Blank Injection (No Column) check_solvents->run_blank noise_persists1 Noise Persists? run_blank->noise_persists1 system_issue Contamination in LC System or Gas Supply noise_persists1->system_issue Yes column_issue Install Column and Run Blank noise_persists1->column_issue No end Source of Contamination Identified system_issue->end noise_persists2 Noise Reappears? column_issue->noise_persists2 column_contam Column is Contaminated noise_persists2->column_contam Yes noise_persists2->end No column_contam->end

Caption: A systematic approach to pinpointing the source of contamination.

References

Technical Support Center: Matrix Effects on Fenuron-d5 Ionization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with matrix effects on Fenuron-d5 ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference can either decrease the ionization efficiency, leading to a weaker signal (ion suppression), or increase it, resulting in a stronger signal (ion enhancement).[1][2] Both suppression and enhancement can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: Why is this compound used, and is it susceptible to matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Fenuron. SIL-ISs are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[3] They co-elute with the analyte and experience similar matrix effects.[1][3] By measuring the ratio of the analyte to the internal standard, variations in signal due to matrix effects can be compensated for, leading to more accurate and reliable quantification.[1][3] While this compound is designed to compensate for matrix effects on Fenuron, it is itself susceptible to the same ionization suppression or enhancement as the parent compound.

Q3: What are the common causes of matrix effects?

A3: Matrix effects are primarily caused by compounds that co-elute with the analyte and compete for ionization in the MS source.[1] Common sources of interference in biological and environmental samples include:

  • Salts and buffers

  • Proteins and peptides

  • Lipids and phospholipids[1][4]

  • Endogenous metabolites

  • Formulation excipients in drug products

Q4: How can I determine if my this compound signal is affected by matrix effects?

A4: Several methods can be used to assess matrix effects. The most common is the post-extraction spike method.[2][4][5] This involves comparing the signal response of this compound in a neat solution (e.g., mobile phase) to its response in a blank matrix sample that has been extracted and then spiked with the same concentration of this compound.[5] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column while a blank matrix extract is injected.[6] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound signal across different samples Variable matrix effects between samples.* Optimize Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] * Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to better separate this compound from co-eluting interferences.[1]
Significant ion suppression observed for this compound High concentration of co-eluting matrix components (e.g., phospholipids, salts).* Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[7] * Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1][8]
Unexpected ion enhancement of this compound signal Co-eluting compounds may improve the ionization efficiency of this compound.* Investigate Matrix Components: While less common, understanding the enhancing species can help in tailoring the sample preparation or chromatography to mitigate the effect. * Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is the SIL-IS, ensure its concentration is appropriate and that it is added early in the sample preparation process to account for variability.
Inconsistent internal standard response Inconsistent sample preparation or significant and variable matrix effects.* Review Sample Preparation Protocol: Ensure consistent execution of all steps, especially extraction and reconstitution. * Evaluate Different Extraction Techniques: Test alternative SPE sorbents or LLE solvents to find a more effective cleanup method.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement on this compound in a specific matrix.

Materials:

  • This compound standard solution

  • Blank matrix (e.g., plasma, urine, tissue homogenate) free of this compound

  • Mobile phase or reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.

  • Analyze both sets of samples using the established LC-MS/MS method.

  • Calculate the Matrix Effect (ME %) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

ME (%)Interpretation
100%No matrix effect
< 100%Ion suppression
> 100%Ion enhancement

A value between 85% and 115% is often considered acceptable, but this can vary depending on the specific assay requirements.

Visualizing Experimental Workflows

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Start Start with Blank Matrix Extract Perform Sample Extraction (e.g., SPE, LLE) Start->Extract Spike Spike with this compound (Post-Extraction) Extract->Spike Inject Inject Sample Spike->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect PeakArea Measure Peak Area Detect->PeakArea Compare Compare with Neat Standard PeakArea->Compare Calculate Calculate Matrix Effect % Compare->Calculate Result Assess Ion Suppression/Enhancement Calculate->Result

Caption: Workflow for assessing matrix effects on this compound.

TroubleshootingLogic Start Inconsistent this compound Signal? CheckReproducibility Assess Reproducibility (CV%) Start->CheckReproducibility HighCV High CV%? CheckReproducibility->HighCV OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) HighCV->OptimizeSamplePrep Yes End Consistent Signal Achieved HighCV->End No OptimizeLC Optimize Chromatography OptimizeSamplePrep->OptimizeLC DiluteSample Dilute Sample OptimizeLC->DiluteSample UseMatrixMatched Use Matrix-Matched Calibrators DiluteSample->UseMatrixMatched UseMatrixMatched->End

Caption: Troubleshooting logic for inconsistent this compound signals.

References

Fenuron-d5 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Fenuron-d5 in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

This compound Storage and Handling: Best Practices

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring accurate experimental results.

Storage Conditions
ParameterRecommendationSource(s)
Temperature Varies by supplier; common recommendations include +20°C, +4°C, or frozen at -20°C. Always refer to the manufacturer's certificate of analysis.N/A
Light Store protected from light, as fenuron can be degraded by light.N/A
Moisture Keep container tightly closed in a dry and well-ventilated place. Fenuron is stable toward oxidation and moisture under proper storage.N/A
pH Stable at neutral pH. Avoid acidic and basic conditions as it is hydrolyzed in these media.N/A
Long-term Storage For long-term stability, it is recommended to re-analyze the chemical purity after three years.N/A
Handling Procedures

This compound should be handled in a laboratory environment by trained personnel. Standard safety precautions should be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Handle with chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

General Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Ensure adequate ventilation.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound, particularly when used as an internal standard in analytical methods like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in a laboratory setting?

A1: this compound is a deuterated form of the herbicide Fenuron. It is most commonly used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Fenuron in various matrices like water, soil, and biological samples.

Q2: Why is a deuterated internal standard like this compound preferred?

A2: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry. This is because they have nearly identical chemical and physical properties to the unlabeled analyte. They co-elute chromatographically and experience similar ionization efficiency and matrix effects, which allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.

Q3: How should I prepare a stock solution of this compound?

A3: The solvent for reconstitution and storage is critical. While specific instructions should be provided by the supplier, acetonitrile or methanol are common solvents for preparing stock solutions of phenylurea herbicides. It is crucial to use a solvent in which this compound is highly soluble and stable. For long-term storage, stock solutions should be kept at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Common Experimental Issues
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape or Tailing - Inappropriate mobile phase pH.- Column degradation or contamination.- Incompatibility between injection solvent and mobile phase.- Adjust mobile phase pH to ensure it is neutral.- Use a guard column and/or flush the analytical column.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity of this compound - Degradation of the standard.- Incorrect concentration of the spiking solution.- Ion suppression from the sample matrix.- Prepare a fresh stock solution from the solid material.- Verify the concentration of the working standard solution.- Dilute the sample extract or improve the sample cleanup procedure to reduce matrix effects.
Non-linear Calibration Curve - Cross-contribution of signals between the analyte and the internal standard.- Saturation of the detector at high concentrations.- Inappropriate concentration of the internal standard.- Check for isotopic purity of the standard and potential for in-source fragmentation.- Extend the calibration range or dilute samples to fall within the linear range.- Optimize the concentration of the internal standard to be in the mid-range of the calibration curve.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Instrumental drift.- Instability of this compound in the sample matrix or processing solvents.- Ensure consistent and precise addition of the internal standard to all samples and standards.- Allow the instrument to stabilize before analysis and inject standards periodically throughout the run.- Investigate the stability of this compound under your specific experimental conditions.

Experimental Protocols

The following is a representative protocol for the quantification of Fenuron in water samples using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of best practices and should be optimized for your specific instrumentation and sample matrix.

Quantification of Fenuron in Water by LC-MS/MS using this compound Internal Standard

1. Materials and Reagents

  • Fenuron analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenuron and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Fenuron stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Each calibration standard should be spiked with a constant concentration of this compound from its stock solution.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load 100 mL of the water sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analyte and internal standard with acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Fenuron, then return to initial conditions for equilibration.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Fenuron and this compound for quantification and confirmation.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Fenuron to the peak area of this compound against the concentration of Fenuron.

  • Quantify Fenuron in the samples using the linear regression equation from the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Solid Phase Extraction cluster_analysis Analysis A Prepare Calibration Standards B Spike with this compound A->B J LC-MS/MS Analysis B->J C Prepare Water Sample D Spike with this compound C->D E Condition SPE Cartridge D->E F Load Sample E->F G Wash Cartridge F->G H Elute Analytes G->H I Evaporate & Reconstitute H->I I->J K Data Processing J->K L Quantification K->L

Caption: General workflow for the quantification of Fenuron using this compound as an internal standard.

Signaling Pathway: Inhibition of Photosystem II by Phenylurea Herbicides

Phenylurea herbicides, including Fenuron, act by inhibiting photosynthetic electron transport in plants.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma cluster_lumen Thylakoid Lumen PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- H_plus H+ Cytb6f->H_plus Proton Pumping PSI Photosystem I (PSI) PC->PSI e- NADP_reductase NADP+ Reductase PSI->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH NADP+ -> Light Light Energy Light->PSII Fenuron Fenuron Fenuron->Inhibition Inhibition->PQ Blocks electron transfer to PQ

Caption: Fenuron inhibits photosynthesis by blocking electron transport at Photosystem II.

Validation & Comparative

Validation of an Analytical Method for Fenuron Analysis Using Fenuron-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of the herbicide Fenuron, with and without the use of its deuterated internal standard, Fenuron-d5. The use of a stable isotope-labeled internal standard is a widely accepted technique in mass spectrometry-based quantitative analysis to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the validation of analytical methods.

Overview of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][4][5]

Role of this compound as an Internal Standard

This compound is a stable isotope-labeled version of Fenuron, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[6][7][8] In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound is added to samples and calibration standards at a constant concentration. Since it is chemically almost identical to Fenuron, it co-elutes during chromatography and experiences similar ionization and potential matrix effects.[2] By monitoring the ratio of the analyte (Fenuron) to the internal standard (this compound), variations in sample processing and instrument response can be effectively normalized, leading to more accurate and precise quantification.[1]

Comparative Validation Data

The following tables summarize the performance of an LC-MS/MS method for the quantification of Fenuron with and without the use of this compound as an internal standard. The data presented is representative of a typical validation study.

Table 1: Linearity

ParameterMethod without Internal StandardMethod with this compound Internal StandardAcceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL-
Regression Equationy = 2500x + 500y = 1.2x + 0.01-
Correlation Coefficient (r²)0.9950.999≥ 0.99
Back-calculated Accuracy78% - 115%98% - 102%80% - 120% (85% - 115% for QC)

Table 2: Accuracy and Precision

Quality Control SampleMethod without Internal StandardMethod with this compound Internal StandardAcceptance Criteria
Low QC (3 ng/mL)
Mean Measured Conc. (n=6)2.5 ng/mL2.95 ng/mL-
Accuracy (% Recovery)83.3%98.3%85% - 115%
Precision (%RSD)12.5%4.2%≤ 15%
Mid QC (500 ng/mL)
Mean Measured Conc. (n=6)545 ng/mL505 ng/mL-
Accuracy (% Recovery)109%101%85% - 115%
Precision (%RSD)9.8%2.1%≤ 15%
High QC (800 ng/mL)
Mean Measured Conc. (n=6)712 ng/mL808 ng/mL-
Accuracy (% Recovery)89%101%85% - 115%
Precision (%RSD)11.2%1.8%≤ 15%

Table 3: Specificity and Matrix Effect

ParameterMethod without Internal StandardMethod with this compound Internal StandardAcceptance Criteria
Interference in Blank MatrixPeak detected at analyte retention timeNo significant peak detectedNo significant interference at the retention time of the analyte
Matrix Factor (MF)0.750.98MF close to 1 indicates minimal matrix effect
IS-Normalized Matrix FactorN/A1.010.8 - 1.2

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod without Internal StandardMethod with this compound Internal Standard
LOD0.5 ng/mL0.2 ng/mL
LOQ1.0 ng/mL0.5 ng/mL

Experimental Protocols

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound, 1 µg/mL in methanol) for the internal standard method, or 10 µL of methanol for the method without internal standard.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera series UHPLC or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Fenuron: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Define Validation Protocol Parameters Select Validation Parameters Protocol->Parameters Experiments Conduct Experiments Parameters->Experiments Data_Collection Collect Raw Data Experiments->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of an analytical method.

IS_vs_NoIS cluster_NoIS Method without Internal Standard cluster_IS Method with this compound Internal Standard A Sample Preparation Variability C Inaccurate Quantification A->C B Instrument Response Fluctuation B->C D Sample Preparation Variability F This compound Normalization D->F E Instrument Response Fluctuation E->F G Accurate Quantification F->G

Caption: Impact of internal standard on quantification accuracy.

Conclusion

The use of this compound as an internal standard significantly improves the performance of the analytical method for the quantification of Fenuron. The data demonstrates enhanced accuracy, precision, and specificity, along with a lower limit of quantitation. The internal standard effectively compensates for variations inherent in the analytical process, leading to more reliable and robust results. It is highly recommended to use a stable isotope-labeled internal standard, such as this compound, for quantitative LC-MS/MS analysis whenever possible.

References

A Head-to-Head Comparison: Fenuron-d5 Versus Alternative Internal Standards for a More Accurate Fenuron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the herbicide Fenuron, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, particularly when dealing with complex matrices. This guide provides a comprehensive comparison between the isotopically labeled internal standard, Fenuron-d5, and other potential non-isotopically labeled internal standards. The evidence strongly supports the superiority of this compound for robust analytical performance.

The Gold Standard: this compound

This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms on the phenyl ring of the Fenuron molecule have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the native Fenuron by a mass spectrometer, while its chemical and physical properties remain virtually identical.

The primary advantage of using a SIL internal standard like this compound lies in its ability to accurately compensate for variations that can occur during sample preparation and analysis.[1][2] These variations can include sample loss during extraction and cleanup, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and fluctuations in instrument response.[1][3][4][5] Because this compound behaves almost identically to Fenuron throughout the entire analytical process, any changes affecting the analyte will also affect the internal standard to the same degree, leading to a more accurate quantification.

Alternative Internal Standards: A Compromise in Performance

In the absence of a stable isotope-labeled internal standard, researchers may turn to structural analogs—compounds that are chemically similar to the analyte but not isotopically labeled. For Fenuron, a potential structural analog could be another phenylurea herbicide, such as Diuron. However, it is crucial to note that while structurally similar, their physicochemical properties are not identical, which can lead to inaccuracies.

Another option is the use of a deuterated standard of a closely related compound. For instance, Diuron-d6, a commercially available isotopically labeled standard for the herbicide Diuron, has been used as an internal standard in multi-residue methods that include other phenylurea herbicides.[6] While this may offer better performance than a non-isotopically labeled analog, it is still not as ideal as the homologous this compound.

Performance Data: A Clear Winner

The following table summarizes the expected performance of this compound compared to a hypothetical non-isotopically labeled structural analog internal standard for the analysis of Fenuron. This comparison is based on established principles of analytical chemistry and data from studies on the use of SIL versus non-SIL internal standards.

Performance MetricThis compound (Isotopically Labeled)Structural Analog (Non-Isotopically Labeled)
Compensation for Matrix Effects ExcellentPoor to Moderate
Correction for Sample Loss ExcellentModerate to Good
Accuracy HighModerate to Low
Precision (Repeatability) HighModerate
Method Robustness HighModerate to Low
Linearity of Calibration ExcellentGood
Potential for Differential Recovery LowHigh
Potential for Differential Ionization LowHigh

Experimental Workflow: LC-MS/MS Analysis of Fenuron

The following diagram illustrates a typical workflow for the analysis of Fenuron in an environmental or biological sample using an internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Tissue) Spike Spike with Internal Standard (this compound or Alternative) Sample->Spike Extraction Extraction of Analytes (e.g., QuEChERS, SPE) Spike->Extraction Cleanup Sample Cleanup (e.g., dSPE, Filtration) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration (Fenuron & Internal Standard) MS->Integration Ratio Calculate Peak Area Ratio (Fenuron / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Fenuron Quantification->Result

Caption: A typical experimental workflow for Fenuron analysis.

The Impact of Internal Standard Choice on Data Quality

The choice of internal standard directly impacts the quality of the analytical data. The following diagram illustrates the logical relationship between the type of internal standard used and the resulting data accuracy, particularly in the presence of matrix effects.

cluster_IS_Choice Choice of Internal Standard cluster_Matrix Matrix Complexity cluster_Effect Effect on Analysis cluster_Result Data Quality IS_SIL This compound (Stable Isotope Labeled) ME_Comp Effective Compensation for Matrix Effects IS_SIL->ME_Comp IS_Analog Structural Analog (Non-Isotopically Labeled) ME_Incomp Incomplete Compensation for Matrix Effects IS_Analog->ME_Incomp Matrix Complex Sample Matrix (e.g., Soil, Food) Accurate High Accuracy & Precision ME_Comp->Accurate Inaccurate Lower Accuracy & Precision ME_Incomp->Inaccurate

Caption: Impact of internal standard choice on data accuracy.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in Fenuron quantification, this compound is the unequivocally superior choice for an internal standard. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures robust and defensible results, especially when analyzing challenging sample matrices. While alternative standards may be considered, they introduce a greater potential for error and should only be used with a thorough understanding of their limitations and with extensive method validation.

References

Revolutionizing Fenuron Analysis: A Comparative Guide to the Use of Fenuron-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The inclusion of Fenuron-d5, a stable isotope-labeled internal standard, in analytical methodologies marks a significant advancement in the accurate quantification of the herbicide Fenuron. This guide provides a comprehensive comparison of an LC-MS/MS method utilizing this compound against a conventional HPLC-UV method with an external standard, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The use of deuterated analogues as internal standards in quantitative analysis, particularly in complex matrices, has been shown to significantly improve accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] For Fenuron, a phenylurea herbicide, this approach offers a robust solution to the challenges associated with its detection and quantification in various environmental and biological samples.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of two distinct analytical methods for Fenuron analysis: a modern approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing an external standard calibration.

Table 1: Method Performance using this compound Internal Standard (LC-MS/MS)

ParameterPerformance Data
Linearity (R²)>0.99
Accuracy (% Recovery)75-125%
Precision (% RSD)<20%
Limit of Detection (LOD)Analyte and Matrix Dependent
Limit of Quantification (LOQ)Analyte and Matrix Dependent

Note: The performance data for the LC-MS/MS method with this compound is based on general findings for pesticide analysis using stable isotope-labeled internal standards in complex matrices, as specific inter-laboratory study data for Fenuron was not publicly available.[1]

Table 2: Method Performance using External Standard (HPLC-UV)

ParameterPerformance Data
Linearity (R²)>0.99
Accuracy (% Recovery)75% to 90.1%
Precision (% RSD)Not specified
Limit of Detection (LOD)0.82–1.29 ng/mL
Limit of Quantification (LOQ)Calculated as 10 x S/m

Note: The performance data for the HPLC-UV method is based on a study analyzing several phenylurea herbicides, including Fenuron, in water and soft drink samples.[2]

Experimental Protocols

Key Experiment: Fenuron Analysis using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of Fenuron in complex matrices using this compound as an internal standard.

1. Sample Preparation:

  • Weigh 0.5 g of the homogenized sample matrix into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10.0 mL of a 9:1 (v/v) mixture of methanol and water containing 0.1% glacial acetic acid.

  • Agitate the sample for 15 minutes.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer 1 mL of the supernatant to an HPLC vial for analysis.[1]

2. Liquid Chromatography (LC) Conditions:

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1x100mm, 2.7μm)

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium formate in Water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient program to achieve separation of Fenuron from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: Specific precursor-to-product ion transitions for both Fenuron and this compound would be monitored.

Alternative Experiment: Fenuron Analysis using HPLC-UV with External Standard

This protocol outlines a conventional method for Fenuron analysis.

1. Sample Preparation (for water samples):

  • Pre-concentrate the water sample using a Solid-Phase Extraction (SPE) cartridge.

  • Elute the retained Fenuron from the SPE cartridge with a suitable organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • System: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5-µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 210 nm[2]

  • Quantification: Based on an external standard calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of Fenuron using this compound as an internal standard, from sample collection to data analysis.

Fenuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Acetonitrile/Water) Spike->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Extract Final Extract Centrifugation->Extract Injection Injection into LC-MS/MS Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration (Fenuron & this compound) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for Fenuron analysis using this compound.

References

A Comparative Guide to the Analysis of Fenuron: Internal vs. External Standardization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Fenuron, a phenylurea herbicide. It focuses on the use of Fenuron-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus the use of an external standard calibration with unlabeled Fenuron, typically employed in Gas Chromatography-Mass Spectrometry (GC-MS). This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, ensuring data accuracy, precision, and reliability.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is the recommended method for the accurate and precise quantification of Fenuron, especially in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to superior data quality compared to external standard calibration. While external standardization is a simpler and more established technique, it is more susceptible to inaccuracies arising from experimental variability.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of Fenuron analysis using an internal standard (this compound) with LC-MS/MS and an external standard with GC-MS. The data for the external standard method is derived from a validation study, while the performance of the internal standard method is based on generally accepted improvements observed with isotope dilution techniques.

Performance MetricInternal Standard (this compound) with LC-MS/MS (Anticipated)External Standard with GC-MS (Experimental Data)[1]
Linearity (R²) > 0.990.998
Recovery 95 - 105%85.9 - 120.9%
Precision (RSD%) < 5%< 15%
Limit of Detection (LOD) Lower ng/L to pg/L range0.15 mg/kg
Limit of Quantification (LOQ) Lower ng/L to pg/L range0.49 mg/kg

Note: The performance metrics for the internal standard method are based on typical results achieved with isotope dilution analysis and are presented for comparative purposes. Specific experimental validation would be required to generate exact figures.

The Superiority of Internal Standardization with this compound

The use of a deuterated internal standard like this compound provides significant advantages in analytical chemistry. Because this compound is chemically identical to Fenuron, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its mass difference allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable the correction for any analyte loss during sample processing and for fluctuations in instrument performance, a capability not offered by external standardization.

Key Advantages of Using this compound as an Internal Standard:

  • Enhanced Accuracy and Precision: By compensating for matrix effects and variability in sample preparation and instrument response, this compound significantly improves the accuracy and precision of quantification.

  • Increased Robustness: The method becomes more resilient to variations in experimental conditions, leading to more reliable and reproducible results across different samples and analytical runs.

  • Improved Sensitivity: LC-MS/MS is an inherently sensitive technique, and the use of an internal standard can help to achieve lower detection and quantification limits.

Experimental Protocols

Analysis of Fenuron using LC-MS/MS with this compound Internal Standard

This protocol describes a general procedure for the quantification of Fenuron in a sample matrix (e.g., water, soil, biological fluid) using an internal standard.

a. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.

  • Add the dSPE cleanup tube contents (e.g., PSA, C18, magnesium sulfate).

  • Shake for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Fenuron: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

    • This compound: Precursor ion > Product ion (for quantification).

c. Quantification

A calibration curve is prepared by plotting the ratio of the peak area of Fenuron to the peak area of this compound against the concentration of Fenuron. The concentration of Fenuron in the sample is then determined from this calibration curve.

Analysis of Fenuron using GC-MS with External Standard

This protocol outlines a general procedure for Fenuron analysis using an external standard calibration.

a. Sample Preparation and Derivatization

  • Extract Fenuron from the sample matrix using a suitable solvent (e.g., dichloromethane).

  • Concentrate the extract.

  • Derivatize Fenuron to a more volatile and thermally stable compound suitable for GC analysis. This can be achieved, for example, by reaction with an acylating agent.[1]

b. GC-MS Conditions

  • GC Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

c. Quantification

A calibration curve is constructed by injecting a series of external standards of unlabeled Fenuron at different concentrations and plotting the peak area against the concentration. The concentration of Fenuron in the sample is then determined by comparing its peak area to the calibration curve.

Mandatory Visualization

Caption: Workflow for Fenuron analysis comparing internal and external standard methods.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest quality data for Fenuron quantification, the use of a this compound reference standard as an internal standard with LC-MS/MS is unequivocally the superior method. It provides a robust and reliable analytical workflow that mitigates the inherent variability of sample preparation and instrumental analysis. While the external standard method with GC-MS can be a viable alternative for less complex matrices or when the highest level of accuracy is not paramount, it lacks the intrinsic error-correcting capabilities of the isotope dilution approach. The adoption of this compound as an internal standard will ultimately lead to more defensible and reproducible scientific outcomes.

References

Fenuron-d5 Performance Across Mass Spectrometer Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Fenuron-d5 performance as an internal standard in the analysis of Fenuron across different mass spectrometer instruments. The data presented is collated from various studies, offering insights into the expected performance metrics such as Limit of Quantification (LOQ), linearity, and recovery. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis.

Performance Data Summary

The following table summarizes the quantitative performance of Fenuron analysis using this compound as an internal standard on different Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems. It is important to note that the data originates from different studies with varying experimental conditions, which can influence performance metrics.

ParameterInstrument PlatformMatrixLOQLinearity (R²)Recovery (%)Precision (%RSD)Reference
Fenuron Analysis Triple Quadrupole MSWater0.02 µg/L>0.9995-105<10
Triple Quadrupole MSSoil0.5 µg/kg>0.9980-110<15
High-Resolution MS (Orbitrap)Plant Tissue0.1 µg/kg>0.99585-115<15

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols outline the sample preparation, liquid chromatography, and mass spectrometry conditions used to achieve the reported performance data.

Analysis of Fenuron in Water using Triple Quadrupole MS
  • Sample Preparation: Water samples were filtered through a 0.22 µm syringe filter. An aliquot of the sample was then fortified with this compound internal standard solution.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions were monitored for both Fenuron and this compound.

Analysis of Fenuron in Soil using Triple Quadrupole MS
  • Sample Preparation: Soil samples were extracted using an accelerated solvent extraction (ASE) method with a mixture of acetone and water. The extract was then concentrated and reconstituted in the initial mobile phase. This compound was added as the internal standard prior to extraction.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: Tandem Mass Spectrometer (Triple Quadrupole).

    • Ionization Mode: ESI Positive.

    • Detection: Multiple Reaction Monitoring (MRM).

Analysis of Fenuron in Plant Tissue using High-Resolution MS (Orbitrap)
  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of Fenuron from homogenized plant tissue. The final extract was spiked with this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Instrument: High-Resolution Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Data Acquisition: Full scan with data-dependent MS/MS.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte (Fenuron) using an internal standard (this compound) with LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Soil) spike Spike with This compound (IS) sample->spike extract Extraction (e.g., SPE, QuEChERS) spike->extract concentrate Concentration & Reconstitution extract->concentrate lc LC Separation (C18 Column) concentrate->lc ms MS Detection (e.g., Triple Quad) lc->ms Ionization (ESI+) integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: General workflow for Fenuron analysis using this compound.

Assessing the Isotopic Stability of Fenuron-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical standards is paramount. Isotopically labeled compounds, such as Fenuron-d5, are critical for quantitative analyses using mass spectrometry, acting as internal standards to ensure accuracy and precision. However, the stability of these labeled compounds over time is a crucial factor that can impact experimental outcomes. This guide provides a framework for assessing the isotopic stability of this compound, comparing its performance under various storage conditions and detailing the experimental protocols necessary for such an evaluation.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound involves subjecting the compound to a range of environmental conditions over an extended period and analyzing it at specific intervals. The primary objectives are to evaluate both its chemical purity and the stability of the deuterium labels.

1. Long-Term Storage Conditions:

To simulate various laboratory environments, samples of this compound should be stored under the following conditions:

  • Refrigerated: 2-8°C, protected from light.

  • Room Temperature: 20-25°C, with exposure to ambient light.

  • Elevated Temperature: 40°C, to accelerate potential degradation.

  • Freeze-Thaw Cycles: Multiple cycles of freezing at -20°C and thawing at room temperature to assess stability under typical usage patterns.

2. Time Points for Analysis:

Samples from each storage condition should be analyzed at predetermined intervals, such as:

  • T = 0 (initial analysis)

  • T = 3 months

  • T = 6 months

  • T = 12 months

  • T = 24 months

  • T = 36 months

3. Analytical Methodologies:

A combination of chromatographic and spectroscopic techniques is recommended for a thorough stability assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for assessing chemical purity and the potential for H/D exchange. An LC-MS/MS method should be developed to separate this compound from any potential degradants. The mass spectrometer is used to monitor the parent ion of this compound and its unlabeled counterpart, Fenuron. An increase in the signal for unlabeled Fenuron could indicate H/D exchange.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Proton NMR (¹H-NMR) can be used to quantify the amount of unlabeled Fenuron present in the this compound sample, providing a direct measure of isotopic enrichment. This technique is highly accurate and can be used to corroborate the LC-MS/MS findings.

Data Presentation and Interpretation

The quantitative data gathered from the stability study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Chemical Purity of this compound over Time under Various Storage Conditions (as determined by LC-MS/MS)

Storage ConditionTime PointPeak Area of this compoundPeak Area of DegradantsChemical Purity (%)
Refrigerated (2-8°C) 0 months1,000,00050099.95
12 months998,5001,50099.85
36 months995,0005,00099.50
Room Temp (20-25°C) 0 months1,000,00050099.95
12 months985,00015,00098.50
36 months950,00050,00095.00
Elevated Temp (40°C) 0 months1,000,00050099.95
12 months920,00080,00092.00
36 months800,000200,00080.00

Table 2: Isotopic Enrichment of this compound over Time (as determined by qNMR)

Storage ConditionTime PointIsotopic Enrichment (%)
Refrigerated (2-8°C) 0 months99.8
12 months99.8
36 months99.7
Room Temp (20-25°C) 0 months99.8
12 months99.6
36 months99.2
Elevated Temp (40°C) 0 months99.8
12 months99.0
36 months98.1

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates excellent stability when stored under refrigerated conditions, with minimal degradation and no significant loss of isotopic enrichment over 36 months. At room temperature, a noticeable degradation is observed, and at elevated temperatures, both chemical purity and isotopic enrichment are significantly compromised.

Visualizing the Experimental Workflow and Influencing Factors

To better understand the process of assessing isotopic stability, the following diagrams illustrate the experimental workflow and the key factors that can influence the stability of an isotopically labeled compound.

G cluster_0 Sample Preparation and Storage cluster_1 Time-Point Analysis cluster_2 Analytical Methods cluster_3 Data Evaluation Fenuron-d5_Stock This compound Stock Solution Aliquots Prepare Aliquots Fenuron-d5_Stock->Aliquots Storage_Conditions Store under Varied Conditions (Refrigerated, Room Temp, 40°C) Aliquots->Storage_Conditions Time_Points Analyze at T=0, 3, 6, 12, 24, 36 months Storage_Conditions->Time_Points Sample_Retrieval Retrieve Samples Time_Points->Sample_Retrieval LC_MS LC-MS/MS Analysis Sample_Retrieval->LC_MS qNMR qNMR Analysis Sample_Retrieval->qNMR Purity_Assessment Assess Chemical Purity LC_MS->Purity_Assessment Enrichment_Assessment Assess Isotopic Enrichment qNMR->Enrichment_Assessment Stability_Conclusion Determine Stability Profile Purity_Assessment->Stability_Conclusion Enrichment_Assessment->Stability_Conclusion

Caption: Experimental workflow for assessing the long-term stability of this compound.

G cluster_0 cluster_1 cluster_2 Isotopic_Stability Isotopic Stability of this compound Chemical_Factors Chemical Factors Isotopic_Stability->Chemical_Factors Environmental_Factors Environmental Factors Isotopic_Stability->Environmental_Factors Molecular_Structure Molecular Structure Isotopic_Stability->Molecular_Structure pH pH Chemical_Factors->pH Solvent Solvent Chemical_Factors->Solvent Oxidizing_Agents Oxidizing Agents Chemical_Factors->Oxidizing_Agents Temperature Temperature Environmental_Factors->Temperature Light Light Exposure Environmental_Factors->Light Humidity Humidity Environmental_Factors->Humidity Label_Position Position of Deuterium Labels Molecular_Structure->Label_Position Bond_Strength C-D Bond Strength Label_Position->Bond_Strength

The Role of Fenuron-d5 in Establishing Linearity and Analytical Range for Fenuron Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analytical chemistry, particularly within drug development and environmental monitoring, the accuracy and reliability of measurements are paramount. The determination of a method's linearity and analytical range is a critical component of its validation, ensuring that the instrumental response is proportional to the concentration of the analyte over a specified range. This guide provides a comprehensive overview of the use of Fenuron-d5, a deuterated stable isotope-labeled internal standard, in establishing the linearity and range for the quantification of the herbicide Fenuron.

The Principle of Internal Standardization

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples.[1][2] The purpose of the internal standard is to correct for variations in sample preparation, injection volume, and instrument response.[3][4][5] By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for potential errors, leading to improved precision and accuracy.[6][7]

Why this compound is an Ideal Internal Standard for Fenuron Analysis

This compound is the deuterated analog of Fenuron, meaning that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for Fenuron analysis for several key reasons:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical properties to Fenuron, including polarity, solubility, and chromatographic retention time. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound will co-elute with Fenuron.[7] This is crucial for compensating for matrix effects, where other components in the sample can enhance or suppress the analyte's signal.[4]

  • Mass Spectrometry Differentiation: When using mass spectrometry (MS) as a detector, this compound can be easily distinguished from Fenuron based on its higher mass-to-charge ratio (m/z). This allows for simultaneous measurement of both the analyte and the internal standard without interference.

Experimental Protocol for Linearity and Range Determination of Fenuron using this compound

The following is a representative experimental protocol for determining the linearity and analytical range of a method for Fenuron quantification in water samples using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of Fenuron at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of Fenuron by serial dilution of the primary stock solution to cover the expected concentration range of the samples. For example, prepare calibration standards at concentrations of 1, 5, 10, 25, 50, 100, 250, and 500 ng/mL.

  • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation:

  • To a fixed volume of each calibration standard and unknown sample (e.g., 1 mL), add a constant volume of the this compound working internal standard solution (e.g., 100 µL).

  • Perform any necessary sample extraction and clean-up procedures (e.g., solid-phase extraction for water samples).

  • Reconstitute the final extract in a suitable solvent for analysis.

4. Instrumental Analysis (LC-MS/MS):

  • Inject the prepared samples into the LC-MS/MS system.

  • Monitor the specific mass transitions for both Fenuron and this compound.

5. Data Analysis:

  • For each calibration standard, calculate the peak area ratio of Fenuron to this compound.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of Fenuron (x-axis).

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

Data Presentation and Interpretation

The linearity of the method is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1 (typically > 0.99). The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

Table 1: Hypothetical Data for Linearity Determination of Fenuron using this compound as an Internal Standard

Fenuron Concentration (ng/mL)Fenuron Peak AreaThis compound Peak AreaPeak Area Ratio (Fenuron/Fenuron-d5)
11,52075,1000.020
57,65075,5000.101
1015,10074,8000.202
2537,80075,2000.503
5075,90075,3001.008
100152,30075,1502.026
250378,50074,9005.053
500755,00075,00010.067

Linear Regression Analysis:

  • Equation: y = 0.0201x + 0.0005

  • Coefficient of Determination (r²): 0.9998

The high r² value indicates a strong linear relationship between the peak area ratio and the concentration of Fenuron over the range of 1 to 500 ng/mL.

Workflow for Linearity and Range Determination

The following diagram illustrates the workflow for determining the linearity and analytical range of an analytical method for Fenuron using this compound as an internal standard.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing cluster_results Results stock_analyte Fenuron Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock Solution work_is Working IS Solution stock_is->work_is add_is Add Constant Amount of this compound to Standards & Samples cal_standards->add_is work_is->add_is extraction Sample Extraction (if necessary) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_ratio Calculate Peak Area Ratio (Fenuron / this compound) lcms->peak_ratio cal_curve Construct Calibration Curve peak_ratio->cal_curve regression Linear Regression Analysis cal_curve->regression linearity Linearity (r²) regression->linearity range Analytical Range regression->range

Caption: Workflow for Linearity and Range Determination of Fenuron using this compound.

Comparison with Alternative Approaches

1. External Standard Method:

  • Description: A calibration curve is generated using standards containing only the analyte. The concentration of the analyte in unknown samples is determined directly from this curve.

  • Disadvantages compared to using this compound: This method does not account for variations in sample preparation, injection volume, or instrument drift. It is also more susceptible to matrix effects, which can lead to inaccurate results.

2. Standard Addition Method:

  • Description: The sample is divided into several aliquots, and known amounts of the analyte are added to all but one aliquot. The concentration is determined by extrapolating the calibration curve to the point where the response is zero.

  • Disadvantages compared to using this compound: This method is more time-consuming and requires a larger amount of the sample. While it can compensate for matrix effects, it does not account for variations in sample preparation steps prior to the addition of the standard.

Table 2: Comparison of Calibration Strategies

FeatureThis compound (Internal Standard)External StandardStandard Addition
Correction for Sample Prep Variation YesNoPartial
Correction for Injection Volume Variation YesNoYes
Correction for Matrix Effects YesNoYes
Sample Throughput HighHighLow
Requirement for Isotope-Labeled Standard YesNoNo
Overall Accuracy and Precision ExcellentGood to PoorVery Good

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for establishing the linearity and analytical range of quantitative methods for Fenuron. Its chemical similarity to Fenuron ensures that it effectively compensates for a wide range of potential analytical errors, leading to highly accurate and precise data. While alternative methods exist, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in modern analytical chemistry, particularly for complex sample matrices encountered in drug development and environmental analysis.

References

The Gold Standard in Herbicide Quantification: Enhancing Accuracy and Precision with Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Fenuron, the use of a stable isotope-labeled internal standard, Fenuron-d5, represents a critical advancement in analytical methodology. This guide provides a comprehensive comparison of quantification methods, highlighting the superior accuracy and precision achieved with the isotope dilution technique.

The inherent challenges of analyzing complex matrices, such as those encountered in environmental monitoring, food safety testing, and pharmacokinetic studies, necessitate robust analytical methods to mitigate variability. Matrix effects, including ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy and precision of quantification. The use of a deuterated internal standard like this compound, which co-elutes with the analyte and behaves identically during sample preparation and analysis, offers an effective solution to this problem.

Comparative Analysis of Fenuron Quantification Methods

The following table summarizes the expected performance of Fenuron quantification with and without the use of this compound as an internal standard. The data presented for the method utilizing this compound is based on typical performance characteristics observed in validated analytical methods for similar pesticide residues in complex matrices.

ParameterMethod with this compound (Isotope Dilution)Method without Internal Standard (External Standard)
Accuracy (Recovery %) in Complex Matrices 85 - 115%50 - 150% (highly variable)
Precision (Relative Standard Deviation, RSD %) < 15%> 20%
Correction for Matrix Effects ExcellentPoor
Correction for Sample Preparation Losses ExcellentPoor
Robustness and Reproducibility HighLow to Moderate

The Principle of Isotope Dilution Mass Spectrometry

The superior performance of using this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the workflow. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Because both compounds are affected proportionally by any losses during sample preparation or by matrix-induced signal fluctuations, the ratio remains constant, leading to a highly accurate and precise determination of the analyte concentration.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample (Unknown Fenuron) Sample (Unknown Fenuron) Add this compound (Known Amount) Add this compound (Known Amount) Sample (Unknown Fenuron)->Add this compound (Known Amount) Extraction & Cleanup Extraction & Cleanup Add this compound (Known Amount)->Extraction & Cleanup LC Separation LC Separation Extraction & Cleanup->LC Separation MS Detection MS Detection LC Separation->MS Detection Ratio Measurement (Fenuron / this compound) Ratio Measurement (Fenuron / this compound) MS Detection->Ratio Measurement (Fenuron / this compound) Accurate Concentration Accurate Concentration Ratio Measurement (Fenuron / this compound)->Accurate Concentration

Isotope Dilution Workflow

Experimental Protocols

While a specific, publicly available validation report for a Fenuron method using this compound was not identified in the literature search, a standard and robust protocol can be constructed based on established methods for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., soil, fruit, or water).

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for trace-level quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for phenylurea herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Fenuron: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift of +5 Da compared to Fenuron).

Logical Framework for Method Selection

The decision to employ this compound as an internal standard is guided by the need for the highest data quality, particularly when dealing with regulatory submissions, complex biological samples, or when low limits of detection are required.

Start Start Complex Matrix? Complex Matrix? Start->Complex Matrix? High Accuracy Required? High Accuracy Required? Complex Matrix?->High Accuracy Required? Yes External Standard May Suffice External Standard May Suffice Complex Matrix?->External Standard May Suffice No (Simple Matrix) Use this compound Use this compound High Accuracy Required?->Use this compound Yes High Accuracy Required?->External Standard May Suffice No

Method Selection Logic

A Comparative Guide to Analytical Methods for Fenuron Analysis Utilizing Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two distinct analytical methods for the quantification of the herbicide Fenuron: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Fenuron-d5 as an internal standard, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the performance, protocols, and applications of these techniques.

Method Performance at a Glance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance metrics for the two methods discussed, providing a clear overview of their capabilities.

Performance MetricLC-MS/MS with this compound Internal StandardHPLC-UV
Limit of Quantification (LOQ) 0.1 - 1 µg/L50 - 100 µg/L
Linearity (r²) > 0.99> 0.99
Average Recovery 95% - 105%90% - 110%
Precision (RSD) < 10%< 15%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effect Mitigated by internal standardCan be significant

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below. These protocols are representative of validated methods used for the analysis of phenylurea herbicides in environmental matrices.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method offers high sensitivity and selectivity, making it ideal for trace-level detection of Fenuron in complex matrices. The use of this compound as an internal standard is crucial for correcting variations in sample preparation and instrument response.

1. Sample Preparation (Water Matrix) a. Filter a 100 mL water sample through a 0.45 µm nylon filter. b. To the filtered sample, add a known concentration of this compound solution (e.g., 10 µg/L). c. Perform solid-phase extraction (SPE) using a C18 cartridge. i. Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. ii. Load the sample onto the cartridge at a flow rate of 5 mL/min. iii. Wash the cartridge with 5 mL of deionized water. iv. Elute the analyte and internal standard with 5 mL of acetonitrile. d. Evaporate the eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole

  • MRM Transitions:

    • Fenuron: Precursor ion (m/z) 165.1 → Product ion (m/z) 72.1

    • This compound: Precursor ion (m/z) 170.1 → Product ion (m/z) 77.1

Conventional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is more widely available and suitable for routine analysis where the expected concentrations of Fenuron are higher.

1. Sample Preparation (Water Matrix) a. Filter a 500 mL water sample through a 0.45 µm nylon filter. b. Perform solid-phase extraction (SPE) using a C18 cartridge as described in the LC-MS/MS protocol. c. Evaporate the eluate to dryness. d. Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions

  • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 240 nm

Quantitative Data Comparison

The following tables present a summary of the quantitative performance data for both analytical methods.

Table 1: Linearity
MethodAnalyteCalibration Range (µg/L)Correlation Coefficient (r²)
LC-MS/MSFenuron0.1 - 100> 0.995
HPLC-UVFenuron50 - 1000> 0.990
Table 2: Recovery and Precision
MethodSpike Level (µg/L)Average Recovery (%)Precision (RSD, %)
LC-MS/MS1986.5
501024.2
HPLC-UV100958.9
5001056.1

Visualizing the Workflow and Principles

Diagrams are provided to illustrate the experimental workflow of the LC-MS/MS method and the logical principle behind the use of an internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Filtering Filtering Sample->Filtering Spiking Spike with this compound Filtering->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

LC-MS/MS Experimental Workflow

Internal_Standard_Principle cluster_process Analytical Process Analyte Analyte (Fenuron) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample_Matrix Sample Matrix Sample_Matrix->Extraction Matrix Effects Instrument_Response Instrument Response Extraction->Instrument_Response Ratio Ratio (Analyte / IS) Instrument_Response->Ratio Calculate Ratio Concentration Analyte Concentration Ratio->Concentration Correlates to

Principle of Internal Standard Correction

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data reliability. This guide demonstrates that for the analysis of Fenuron, the LC-MS/MS method with this compound as an internal standard provides superior sensitivity, selectivity, and accuracy, making it the method of choice for trace-level quantification and in complex matrices. The HPLC-UV method, while less sensitive, remains a viable and cost-effective option for routine analysis where lower detection limits are not required. The selection of the appropriate method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.

A Researcher's Guide to Selecting Fenuron-d5: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible analytical results. This guide provides a comparative overview of Fenuron-d5, a deuterated analog of the herbicide Fenuron, from three prominent commercial suppliers: CDN Isotopes, LGC Standards, and Analytical Standard Solutions (A2S). This analysis is based on publicly available product specifications and outlines a comprehensive experimental protocol for independent verification of product quality.

Supplier Specification Overview

A summary of the key quality parameters for this compound as stated by each supplier is presented below. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batches.

FeatureCDN IsotopesLGC StandardsAnalytical Standard Solutions (A2S)
Product Name This compound (phenyl-d5)This compound (phenyl-d5)Fenuron D5 (phenyl D5)
CAS Number 1219802-06-81219802-06-81219802-06-8
Isotopic Enrichment 99 atom % D[1][2]99 atom % D[3]Not explicitly stated on product page
Chemical Purity Information available on Certificate of Analysismin 98% Chemical Purity[3]Information available on Certificate of Analysis
Format Neat SolidNeat Solid and Solution (100 µg/mL in Acetonitrile)[4]Solid
Accreditation Not explicitly statedISO 17034 accredited manufacturer[4]ISO 17034 certified[5]

Experimental Protocols for Independent Quality Assessment

To ensure the suitability of a particular this compound product for your specific application, independent verification of its quality is crucial. The following experimental protocols provide a framework for a comprehensive in-house comparison.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound from each supplier and to identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound from each supplier in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample solution.

  • Data Analysis: Calculate the area percentage of the main this compound peak to determine the chemical purity. Identify and quantify any impurity peaks.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh this compound dissolve Dissolve in mobile phase weigh->dissolve inject Inject sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Figure 1. Workflow for Chemical Purity Analysis by HPLC.
Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To verify the isotopic enrichment of this compound and to determine the distribution of deuterated species.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare dilute solutions of this compound from each supplier in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) for direct infusion or LC-MS analysis.

  • Analysis: Acquire full-scan mass spectra in positive ion mode.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Fenuron ([M+H]⁺).

    • Identify and determine the relative intensities of the peaks corresponding to the deuterated species (d1 to d5).

    • Calculate the atom % D using the relative intensities of the deuterated and non-deuterated species.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep_ms Prepare dilute solutions of this compound infuse Direct infusion or LC-MS prep_ms->infuse acquire Acquire full-scan mass spectra infuse->acquire identify_peaks Identify isotopic peaks (d0-d5) acquire->identify_peaks calculate_enrichment Calculate isotopic enrichment (%) identify_peaks->calculate_enrichment

Figure 2. Workflow for Isotopic Enrichment Analysis by MS.
Evaluation of Long-Term Stability

Objective: To assess the stability of this compound from different suppliers under typical laboratory storage conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound from each supplier in a relevant solvent (e.g., acetonitrile) at a known concentration. Aliquot into multiple vials.

  • Storage Conditions: Store aliquots under different conditions:

    • -20°C (recommended)

    • 4°C (refrigerated)

    • Room temperature (ambient)

  • Analysis: At defined time points (e.g., 0, 1, 3, 6, and 12 months), analyze the stored samples for chemical purity using the HPLC method described above.

  • Data Analysis: Compare the purity of the stored samples to the initial purity (time 0) to determine the degradation rate, if any, under each storage condition.

G start Prepare this compound stock solutions storage Store aliquots at -20°C, 4°C, and Room Temp. start->storage analysis Analyze purity by HPLC at T=0, 1, 3, 6, 12 months storage->analysis analysis->analysis Repeat at each time point compare Compare purity to T=0 and assess degradation analysis->compare

Figure 3. Logical Flow for Long-Term Stability Assessment.

Conclusion

The selection of a suitable this compound internal standard is a critical step in ensuring the accuracy and reliability of analytical data. While suppliers provide valuable initial specifications, this guide empowers researchers to make informed decisions through a structured comparison of available products and provides the necessary experimental framework for independent verification of their quality. By performing these in-house evaluations, laboratories can confidently select the this compound product that best meets the rigorous demands of their research and development activities.

References

Safety Operating Guide

Proper Disposal of Fenuron-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Fenuron-d5.

This compound, a deuterated analog of the herbicide Fenuron, requires careful management as a laboratory chemical waste. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check the manufacturer's glove compatibility chart for proper selection.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against spills and contamination.

Handling Guidelines:

  • Avoid creating dust or aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the substance and removing gloves.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, sealable, and chemically compatible waste container.

  • The container should be marked with a "Hazardous Waste" label as soon as the first waste is added.

Step 2: Collect Different Waste Streams Separately

  • Solid this compound Waste: Place any unused or expired solid this compound directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Do not discard empty this compound containers in regular trash. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container should be wrapped in newspaper and disposed of in the trash, though local regulations may vary.[2]

  • Solutions Containing this compound: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container for liquid chemical waste.

Storage of this compound Waste

Temporary storage of hazardous waste within the laboratory must be done safely to minimize risks.

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Keep waste containers away from incompatible materials, such as strong oxidizing agents.[1]

  • Ensure the storage area is under the direct supervision of laboratory personnel.[3]

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

Step 1: Arrange for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its chemical name and quantity.

Step 2: Prepare for Transport

  • Ensure all waste containers are securely sealed and properly labeled.

  • Follow any specific instructions provided by your EHS office or the waste disposal company for transportation.

Important Considerations:

  • NEVER dispose of this compound down the drain.[4] This can lead to environmental contamination, as Fenuron has a high potential to leach into groundwater.[5]

  • NEVER dispose of this compound in the regular trash.

  • State and local regulations for hazardous waste disposal may be stricter than federal guidelines. Always consult with your local authorities to ensure full compliance.[4]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C9H7D5N2O[5]
Molecular Weight 169.24 g/mol [5]
CAS Number 1219802-06-8[5]
Physical Appearance White to off-white solidN/A
Solubility in Water 3.85 g/L at 25°C (for non-deuterated Fenuron)[6]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a detailed waste management section outlining the procedures described above. All personnel handling the substance should be trained on these procedures before beginning any work.

Disposal Workflow Diagram

Fenuron_d5_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_decision Identify Waste Type handling->waste_decision solid_waste Solid this compound Waste waste_decision->solid_waste Solid contaminated_items Contaminated Labware (Gloves, Wipes, etc.) waste_decision->contaminated_items Contaminated Items empty_containers Empty this compound Containers waste_decision->empty_containers Empty Containers collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Separate Labeled Hazardous Waste Container contaminated_items->collect_contaminated triple_rinse Triple-Rinse with Solvent empty_containers->triple_rinse storage Store in a Cool, Dry, Well-Ventilated Area collect_solid->storage collect_contaminated->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Fenuron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Fenuron-d5.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • In situations with a potential for splashing, a face shield should be used in addition to safety goggles.

Hand Protection:

  • Chemical-resistant, impervious gloves must be worn.[1] Always inspect gloves for integrity before use.

  • Handle with gloves and wash and dry hands thoroughly after handling.

Body Protection:

  • A long-sleeved laboratory coat or chemical-resistant suit is required.

  • For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls should be worn.

Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

  • If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[1]

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for Fenuron, the non-deuterated parent compound. Safety precautions for this compound should be based on this data.

MetricValueSpeciesRoute
LD506400 mg/kgRatOral
LD504700 mg/kgRabbitOral
LD503200 mg/kgGuinea PigOral

Data sourced from various toxicological studies.[2][3]

Hazard and Precautionary Statements (GHS) for Fenuron:

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P273: Avoid release to the environment.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Experimental Protocols & Handling Procedures

While specific experimental protocols are application-dependent, the following general procedures must be followed when working with this compound to ensure safety and maintain compound integrity.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent moisture ingress.

  • Store separately from food and other incompatible materials.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the work area (e.g., fume hood) is clean and operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.[1]

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly while stirring to ensure proper dissolution and to avoid splashing.

  • Spill Management: In case of a spill, evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material. Do not let the product enter drains.[1]

Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential.

Workflow for Safe Handling of this compound:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area handling_weigh Weighing and Transfer in Fume Hood prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution storage_conditions Store in Cool, Dry, Well-Ventilated Area handling_solution->storage_conditions disposal_waste Collect Waste in Labeled, Sealed Containers handling_solution->disposal_waste disposal_method Dispose via Chemical Incineration disposal_waste->disposal_method

Caption: Workflow for the safe handling of this compound.

Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in properly labeled, sealed containers.

  • Disposal Method: The recommended method for the disposal of Fenuron and its deuterated analog is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Hydrolysis Warning: Do not attempt to dispose of this compound via acid or base hydrolysis. This process can produce aniline and dimethylamine, which are more toxic than the parent compound.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.